(2-(Methylamino)pyrimidin-5-yl)boronic acid
Description
Properties
IUPAC Name |
[2-(methylamino)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJQCSGYDFCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681554 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033745-26-4 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Methylamino)pyrimidin-5-yl)boronic acid CAS number 1033745-26-4
An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid
Introduction
This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including a wide range of kinase inhibitors and other targeted therapeutics.[1] This guide provides an in-depth analysis of this reagent, covering its physicochemical properties, synthetic considerations, core applications, and detailed experimental protocols. As a bifunctional molecule, featuring both a versatile boronic acid handle for cross-coupling and a decorated pyrimidine ring, it serves as a critical intermediate for the synthesis of complex molecular architectures aimed at challenging biological targets such as oncogenic KRAS proteins.[2][3][4]
The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C bonds.[1][5] This guide is intended for scientists and drug development professionals, offering field-proven insights into leveraging this reagent to accelerate discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1033745-26-4 | [6] |
| Molecular Formula | C₅H₈BN₃O₂ | |
| Molecular Weight | 152.94 g/mol | N/A |
| Appearance | Solid | |
| Purity | Typically ≥98% | [6] |
| InChI Key | KZFJQCSGYDFCRC-UHFFFAOYSA-N | |
| InChI | 1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |
Synthesis and Mechanistic Considerations
While specific, scaled-up manufacturing routes are proprietary, a plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids involves a lithium-halogen exchange followed by borylation.[7] This approach offers a reliable pathway from a readily available halogenated pyrimidine precursor.
Plausible Synthetic Pathway:
The synthesis would likely commence with 5-bromo-2-(methylamino)pyrimidine. This precursor undergoes a lithium-halogen exchange at low temperature (typically -78 °C) using an organolithium reagent such as n-butyllithium. The resulting highly reactive pyrimidyl-lithium intermediate is then quenched with a trialkyl borate, like triisopropyl borate, to form a boronate ester. The final step is a careful acidic workup to hydrolyze the ester, yielding the target boronic acid.
Caption: Plausible synthetic route via lithium-halogen exchange.
Core Applications in Drug Discovery
The true value of this compound is realized in its role as a strategic building block for creating novel therapeutics, particularly in oncology.
Synthesis of KRAS Inhibitors
Mutations in the KRAS oncogene are prevalent in many aggressive cancers, including pancreatic, lung, and colorectal cancers.[3][4] The development of direct inhibitors, especially for the G12C and G12D mutations, has become a major focus of modern cancer research.[2][8] The pyrimidine scaffold is a key component in many novel KRAS inhibitors, where it often forms critical interactions within the protein's binding pocket.[4][9] This boronic acid provides an efficient means to install the 2-(methylamino)pyrimidine moiety, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
General Kinase and Enzyme Inhibition
Beyond KRAS, the pyrimidine core is a versatile pharmacophore for targeting a wide range of enzymes. Boronic acids themselves can act as inhibitors by forming reversible covalent bonds with active site serine residues.[10] More commonly, this reagent is used in Suzuki-Miyaura couplings to build larger molecules that target enzymes like VCP/p97, which is implicated in protein homeostasis and is a target in multiple myeloma.[11] The ability to systematically modify molecules by coupling this boronic acid with various aryl or heteroaryl halides is a powerful tool for optimizing potency and selectivity.[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a robust, field-tested methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially available catalyst for a wide range of Suzuki couplings.[13] Its use circumvents the need for additional ligands.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.[1] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[1] The water is crucial for dissolving the inorganic base and aiding in the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will decompose if not handled under an inert atmosphere (e.g., Nitrogen or Argon).[14] This is critical for achieving high yields and reproducible results.
-
Temperature: Elevated temperatures (80-110 °C) are typically required to drive the reaction to completion in a reasonable timeframe.[5]
Step-by-Step Methodology
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)[13]
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 90-110 °C). Stir vigorously for the duration of the reaction.[5]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity and reactivity of boronic acids.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[14][15] The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Storage: Boronic acids are sensitive to moisture and can undergo decomposition (protodeboronation).[14][15] Store in a tightly sealed container in a cool, dry place.[16] For long-term stability, refrigeration (below 4°C) under an inert nitrogen atmosphere is strongly recommended.[14] Anhydrous boronic acids can be hygroscopic and may cake upon exposure to the atmosphere.[17]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]
Conclusion
This compound (CAS 1033745-26-4) is a high-value synthetic intermediate that empowers medicinal chemists to efficiently access novel chemical matter. Its utility in Suzuki-Miyaura coupling reactions provides a direct and reliable method for incorporating the biologically relevant 2-(methylamino)pyrimidine scaffold into drug candidates. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective application in accelerating the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRASG12C inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. laballey.com [laballey.com]
- 17. borax.com [borax.com]
An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Pyrimidine Boronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, integral to a multitude of therapeutic agents. Its presence in the nucleobases of DNA and RNA provides a biological precedent for its interaction with vital cellular machinery. Consequently, synthetic methodologies that allow for the facile and diverse functionalization of the pyrimidine core are of paramount importance. Among the chemical tools available, pyrimidine boronic acids have emerged as exceptionally versatile and powerful building blocks.
This technical guide provides a comprehensive overview of the physical and chemical properties of a specific, high-value derivative: (2-(Methylamino)pyrimidin-5-yl)boronic acid . This compound is of particular interest to medicinal chemists due to the strategic placement of the boronic acid moiety, which is amenable to a wide range of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The methylamino substituent at the 2-position further allows for tailored interactions with biological targets, making this a coveted intermediate in the synthesis of kinase inhibitors and other targeted therapies.
This document will delve into the known structural and physicochemical properties of this compound, its characteristic reactivity, and established protocols for its use in synthetic applications. Where specific experimental data for the title compound is not publicly available, insights will be drawn from closely related structural analogs to provide a robust and practical guide for the research scientist.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective handling, reaction optimization, and the interpretation of experimental outcomes.
Core Structural and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 2-(methylamino)-5-pyrimidinylboronic acid | |
| CAS Number | 1033745-26-4 | |
| Molecular Formula | C₅H₈BN₃O₂ | |
| Molecular Weight | 152.95 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Melting Point | Not reported. Boronic acids often dehydrate upon heating to form boroxines, which can complicate melting point determination.[1] | - |
| Boiling Point | Not applicable (decomposes) | - |
| Solubility | Data not available. Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in aqueous solutions is pH-dependent. | - |
| pKa | Not experimentally determined. The pKa of boronic acids is typically around 9, but this is influenced by substituents.[2] The presence of the basic pyrimidine ring will result in multiple pKa values. | - |
Stability and Storage
Boronic acids are a class of compounds that require careful handling and storage to ensure their integrity. A common decomposition pathway for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine .[2][3][4] This process is often reversible in the presence of water.[5]
-
Dehydration to Boroxine: The equilibrium between the boronic acid and its corresponding boroxine is influenced by temperature and the presence of moisture.[3][5] In the solid state, this dehydration can occur over time, especially upon heating.[1] Commercial samples of boronic acids may contain varying amounts of the boroxine form. For many applications, such as Suzuki-Miyaura coupling, the boroxine is often equally reactive as the boronic acid.
Caption: Reversible dehydration of this compound to its boroxine.
-
Storage Recommendations: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ambient or refrigerated). It should be kept away from moisture and strong oxidizing agents.
Chemical Properties and Reactivity
The synthetic utility of this compound is primarily centered around the reactivity of the boronic acid functional group.
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide or triflate.[6] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-methylaminopyrimidine moiety onto a variety of aromatic and heteroaromatic scaffolds.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of pyrimidine boronic acids in Suzuki-Miyaura couplings is influenced by the position of the boronic acid group. 5-Pyrimidinylboronic acids, such as the title compound, generally exhibit good reactivity.[7] The electron-donating methylamino group at the 2-position can further enhance the electron density of the pyrimidine ring, potentially facilitating the transmetalation step.
Experimental Protocols
The following section provides a representative, generalized protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) will vary depending on the specific coupling partners and should be determined empirically.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of heteroaryl boronic acids with aryl halides.[7]
Materials:
-
This compound (1.0 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the specified time (usually 2-24 hours), or until reaction completion as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
The purity and identity of this compound and its reaction products are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of boronic acids and monitoring reaction progress.[8][9] However, the analysis of boronic acids and their esters can be challenging due to their potential for on-column hydrolysis.[8] Specialized methods, such as using high pH mobile phases or non-aqueous conditions, may be required for accurate analysis.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are essential for confirming the structure of the molecule. The chemical shifts and coupling constants of the pyrimidine and methylamino protons and carbons provide definitive structural information.
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids and their derivatives. The chemical shift of the boron atom can provide information about its coordination state (trigonal vs. tetrahedral).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like boronic acids.
Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a key component of numerous clinically approved and investigational kinase inhibitors. The methylamino group at the 2-position can act as a crucial hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase active site. The ability to use this compound to readily synthesize libraries of substituted pyrimidines makes it an invaluable tool in the development of new therapeutics for oncology, inflammatory diseases, and other conditions driven by aberrant kinase activity.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its combination of a reactive boronic acid moiety and a biologically relevant substituted pyrimidine core provides a direct route to a wide array of complex molecules with therapeutic potential. While specific physicochemical data for this compound remains to be fully reported in the public domain, a thorough understanding of the general properties and reactivity of heteroaryl boronic acids, as outlined in this guide, allows for its effective and reliable application in the laboratory. As the demand for novel, targeted therapeutics continues to grow, the utility of versatile intermediates such as this compound in accelerating the drug discovery process is undeniable.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (2-(Methylamino)pyrimidin-5-yl)boronic Acid
This guide provides a comprehensive overview of a robust and efficient synthetic route to (2-(Methylamino)pyrimidin-5-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, practical experimental details, and the rationale behind the methodological choices, ensuring both scientific integrity and applicability.
Introduction: The Significance of Substituted Pyrimidine Boronic Acids
Pyrimidine moieties are a cornerstone in medicinal chemistry, forming the core scaffold of numerous biologically active compounds. The ability to introduce functionalized pyrimidine rings into larger molecules is therefore of paramount importance. This compound serves as a key reagent in this context, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with a high degree of precision and functional group tolerance. The title compound is of particular interest due to the presence of the 2-(methylamino) substituent, which can modulate the electronic properties of the pyrimidine ring and provide a handle for further derivatization.
Recommended Synthetic Pathway
The most effective and logical synthetic strategy for this compound involves a two-step process, starting from a readily available precursor. This pathway is outlined below, with each step detailed in the subsequent sections.
Caption: Overall synthetic workflow.
Step 1: Synthesis of the Key Intermediate: 5-Bromo-2-(methylamino)pyrimidine
The initial and critical step is the preparation of the halogenated precursor, 5-bromo-2-(methylamino)pyrimidine. A reliable method for this transformation is the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with methylamine.
Rationale and Mechanistic Considerations
The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Methylamine, a primary amine, acts as the nucleophile, displacing the chloride to form the desired product. The reaction is typically carried out in a suitable solvent and may be heated to ensure a reasonable reaction rate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C4H2BrClN2 | >97% |
| Methylamine (40% in water) | 74-89-5 | CH5N | 40% aqueous solution |
| Methanol | 67-56-1 | CH4O | Anhydrous |
| Dichloromethane | 75-09-2 | CH2Cl2 | ACS grade |
| 1M Sodium Hydroxide | 1310-73-2 | NaOH | 1M aqueous solution |
Procedure:
-
To a reaction flask, add 5-bromo-2-chloropyrimidine (3 g, 15.5 mmol), 40% aqueous methylamine (35 ml), and methanol (20 ml).
-
Stir the mixture well and heat to reflux. Maintain the reflux for 3 days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Partition the residue between dichloromethane and 1M sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 5-bromo-2-(methylamino)pyrimidine.[1]
Step 2: Borylation via Lithium-Halogen Exchange
With the brominated precursor in hand, the next step is the introduction of the boronic acid moiety at the 5-position of the pyrimidine ring. The lithium-halogen exchange is a powerful and widely used method for this transformation.[2]
Rationale and Mechanistic Considerations
The lithium-halogen exchange reaction involves the treatment of an aryl or heteroaryl halide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures.[3][4] This results in the replacement of the halogen atom with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.
A crucial consideration for substrates bearing acidic protons, such as the N-H of the methylamino group, is the potential for deprotonation by the organolithium reagent. To circumvent this, the amino group can be protected in situ or by using an excess of the organolithium reagent. A more elegant and efficient approach, adapted from the synthesis of the analogous (2-aminopyrimidin-5-yl)boronic acid, involves the in situ silylation of the amino group prior to the lithium-halogen exchange.[5]
References
(2-(Methylamino)pyrimidin-5-yl)boronic acid structure and molecular weight
An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure uniquely combines three key features: a pyrimidine scaffold, a methylamino substituent, and a boronic acid functional group. This combination makes it a versatile building block for the synthesis of complex molecules. The pyrimidine core is a prevalent motif in numerous pharmaceuticals, while the boronic acid group offers unique reactivity and biological interaction capabilities, most notably in its role as a reversible covalent inhibitor and a key reactant in cross-coupling reactions.[1]
This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and its strategic importance in modern synthetic chemistry and pharmaceutical research. We will explore the causality behind its applications, from its role as a versatile synthetic intermediate to its potential as a pharmacophore in targeted therapies.
Core Molecular Structure and Physicochemical Properties
The foundational attributes of a chemical compound dictate its behavior and potential applications. This compound is defined by its specific arrangement of atoms and the resultant chemical and physical characteristics.
Chemical Structure
The molecule consists of a central pyrimidine ring. A methylamino group (-NHCH₃) is attached at the C2 position, and a boronic acid group (-B(OH)₂) is at the C5 position. This structure is a key determinant of its reactivity and biological activity.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the essential quantitative data for this compound, providing researchers with critical information for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈BN₃O₂ | [2][3] |
| Molecular Weight | 152.95 g/mol | [2][3] |
| CAS Number | 1033745-26-4 | [2][3] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥98% | [2][3] |
| InChI Key | KZFJQCSGYDFCRC-UHFFFAOYSA-N | [3] |
| Synonyms | 2-(methylamino)-5-pyrimidinylboronic acid | [3] |
The Boronic Acid Moiety: A Hub of Reactivity and Interaction
The boronic acid group is not merely a structural component; it is the primary center of the molecule's versatile reactivity. Its unique electronic properties underpin its utility in both chemical synthesis and biological systems.
Boronic acids are Lewis acids, meaning they can accept a pair of electrons.[4] This is due to the empty p-orbital on the boron atom. In aqueous solutions, the trigonal planar boronic acid exists in equilibrium with an anionic, tetrahedral boronate species.[4] This equilibrium is pH-dependent and is fundamental to its mechanism of action as an enzyme inhibitor, where the tetrahedral form can form stable, yet reversible, covalent bonds with the hydroxyl groups of serine residues in an enzyme's active site.[4][5] This ability to act as a "warhead" has been exploited in the design of numerous therapeutic agents.[5]
Caption: pH-dependent equilibrium of boronic acid.
Strategic Applications in Drug Discovery and Synthesis
The structural features of this compound position it as a high-value intermediate for two primary applications: as a building block in cross-coupling reactions and as a core scaffold for the development of targeted inhibitors.
Intermediate for Suzuki-Miyaura Cross-Coupling
Boronic acids are cornerstone reagents in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples a boronic acid with an organohalide. For a molecule like this compound, this provides a reliable and efficient pathway to attach the substituted pyrimidine ring to other complex molecular fragments, a common strategy in the synthesis of pharmaceutical candidates.[4]
Scaffold for Enzyme Inhibitors
The convergence of the pyrimidine core, a known pharmacophore, with the boronic acid "warhead" makes this compound an attractive starting point for inhibitor design. Research has demonstrated that pyrimidine-based boronic acids can act as potent inhibitors of enzymes like Valosin-containing protein (VCP/p97), a target in cancer therapy.[1] The success of the boronic acid-containing drugs Bortezomib (Velcade), Ixazomib, and Vaborbactam, all approved by the FDA, validates the therapeutic potential of this chemical class.[6] These drugs function by targeting proteasomes or β-lactamases, showcasing the power of boronic acids in enzyme inhibition.[6]
General Synthesis Protocols
While the precise, proprietary synthesis for this specific compound is not publicly detailed, aryl boronic acids are typically prepared via well-established, authoritative methods. The most common approach involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.
Experimental Workflow: Organometallic Route
-
Formation of the Organometallic Reagent: The synthesis begins with a halogenated pyrimidine precursor (e.g., 5-bromo-2-(methylamino)pyrimidine). This precursor is reacted with a strong base like n-butyllithium or metallic magnesium to form a highly reactive organolithium or Grignard reagent, respectively. This step is conducted under inert atmosphere and at low temperatures (e.g., -78 °C) to prevent side reactions.[4]
-
Borylation: The generated organometallic species is then added to a solution of a trialkyl borate, such as trimethyl or triisopropyl borate, at low temperature. The nucleophilic carbon of the pyrimidine ring attacks the electrophilic boron atom.[4]
-
Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly subjected to aqueous acidic workup (e.g., with HCl). This hydrolysis step cleaves the ester groups, yielding the final boronic acid product.[4]
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to achieve the desired purity for subsequent applications.
Caption: General synthetic workflow for aryl boronic acids.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by suppliers.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. Its defined structure, characterized by a molecular weight of 152.95 g/mol , provides a stable and reliable platform for advanced chemical synthesis.[2][3] The inherent properties of the boronic acid moiety—its Lewis acidity and ability to engage in reversible covalent bonding—make it a powerful component in the design of targeted enzyme inhibitors.[4] For researchers and scientists in drug development, this compound represents a valuable building block, enabling the efficient construction of novel and complex pharmaceutical agents through robust methodologies like the Suzuki-Miyaura coupling and providing a validated scaffold for inhibitor discovery.[1][8]
References
- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. This compound | 1033745-26-4 [sigmaaldrich.cn]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of (2-(Methylamino)pyrimidin-5-yl)boronic Acid in Modern Medicinal Chemistry
Abstract
The convergence of privileged scaffolds and versatile reactive handles has become a cornerstone of modern drug discovery. Boronic acids, once viewed with caution, are now integral to the medicinal chemist's toolkit, exemplified by several FDA-approved drugs.[1][2][3] Concurrently, the pyrimidine nucleus remains one of the most significant heterocyclic scaffolds, found in a multitude of therapeutic agents.[4][5] This guide provides an in-depth technical analysis of a specific, highly valuable building block that merges these two domains: (2-(Methylamino)pyrimidin-5-yl)boronic acid . We will explore its strategic value, key applications in the development of potent kinase inhibitors, core synthetic methodologies, and the nuanced structure-activity relationship insights it enables. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their discovery programs.
The Strategic Value of the (2-(Methylamino)pyrimidin-5-yl) Moiety
The utility of this compound stems from the synergistic combination of its constituent parts. The design of this molecule is not arbitrary; each feature serves a distinct and critical function in its application as a pharmacophore and a synthetic intermediate.
-
The Pyrimidine Core: As a six-membered heterocycle, pyrimidine is a bioisosteric mimic of a phenyl ring but offers superior physicochemical properties, including improved solubility and metabolic stability. Critically, the nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, a feature frequently exploited for anchoring ligands within the ATP-binding pocket of protein kinases.[5]
-
The 2-(Methylamino) Group: This substituent is pivotal for establishing high-affinity interactions with many kinase targets. The secondary amine provides a crucial hydrogen bond donor (N-H), which often forms a canonical interaction with the "hinge" region of the kinase backbone. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is essential for potent and selective target engagement.
-
The 5-Boronic Acid Position: The placement of the boronic acid at the C5 position is optimal for synthetic utility. 5-Pyrimidinylboronic acids are known to exhibit favorable reactivity and stability in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[4] This position provides a robust vector for introducing molecular diversity, allowing chemists to systematically probe the solvent-front region of an active site to enhance potency and selectivity.
Core Applications in Kinase Inhibitor Development: Case Studies
The (2-(Methylamino)pyrimidin-5-yl) scaffold has been instrumental in the discovery of inhibitors for several high-value oncology and immunology targets.
Case Study: Monopolar Spindle 1 (MPS1/TTK) Kinase Inhibitors
Monopolar Spindle 1 (MPS1), a serine/threonine kinase, is a master regulator of the Spindle Assembly Checkpoint (SAC), a critical process that ensures genomic integrity during mitosis.[6] Cancer cells, which are often aneuploid, exhibit a heightened dependency on MPS1, making it an attractive therapeutic target.[6][7]
The (2-(Methylamino)pyrimidin-5-yl) core serves as an ideal starting point for MPS1 inhibitors. The 2-methylamino group can interact with the kinase hinge, while the pyrimidine core occupies the adenine pocket. The boronic acid handle is then used to couple various aryl or heteroaryl fragments that extend into other regions of the ATP-binding site. A prime example is the potent inhibitor CCT251455, which demonstrates an IC₅₀ of just 3 nM.[6]
Table 1: Representative MPS1 Kinase Inhibitors
| Compound | MPS1 IC₅₀ (nM) | Reference |
|---|---|---|
| CCT251455 | 3 | [6] |
| CFI-402257 | 1.7 | [6] |
| AZ3146 | 35 | [6] |
| NMS-P715 | 182 |[6] |
Case Study: p38 MAP Kinase Inhibitors
The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] As such, inhibitors of p38 are actively pursued for the treatment of inflammatory diseases such as rheumatoid arthritis.[8][9] Pyrimidine-based scaffolds have been a fertile ground for the discovery of potent p38 inhibitors.[10][11] The this compound is an exemplary reagent for constructing libraries of p38 inhibitors, leveraging the established binding mode of the aminopyrimidine core within the kinase's active site.
Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for utilizing this compound in drug discovery campaigns.[12][13] Its broad functional group tolerance, mild reaction conditions, and commercial availability of catalysts make it a robust and reliable choice for forging the key carbon-carbon bond between the pyrimidine core and diverse (hetero)aryl partners.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.03-0.05 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture vigorously and heat to the desired temperature (typically 90-100 °C) for 4-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [4] |
| Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78-88 | [13] |
| Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 80 | 12 | ~85 |[4] |
Structure-Activity Relationship (SAR) Insights
The (2-(Methylamino)pyrimidin-5-yl) moiety serves as a powerful anchor group, allowing for systematic SAR exploration via modification of the coupled aryl partner. The consistent anchoring provided by the aminopyrimidine allows chemists to isolate the effects of changes made at the solvent-exposed region.
Key SAR principles derived from studies using this scaffold include:
-
Affinity and Potency: The potency of the final compound is highly dependent on the nature of the group installed at the 5-position. Adding substituents that can form additional hydrogen bonds or hydrophobic interactions with residues in the solvent-exposed channel typically enhances inhibitory activity.[14]
-
Selectivity: Introducing sterically demanding groups on the coupled aryl ring can be used to achieve selectivity for a target kinase over closely related family members by exploiting subtle differences in the shape and size of their respective ATP-binding sites.
-
Pharmacokinetics: The properties of the coupled aryl group significantly influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule. Chemists can systematically modify this group to optimize properties like solubility, cell permeability, and metabolic stability.
Conclusion and Future Outlook
This compound is a premier building block in modern medicinal chemistry. It provides a direct and efficient route to a privileged kinase-binding scaffold, enabling the rapid generation of potent and selective inhibitors. Its value is demonstrated in successful drug discovery campaigns targeting critical enzymes like MPS1 and p38 MAP kinase. The predictable reactivity of the boronic acid in Suzuki-Miyaura couplings, combined with the powerful anchoring properties of the 2-aminopyrimidine core, ensures its continued and widespread use. As the demand for novel, highly selective kinase inhibitors continues to grow, the strategic application of well-designed, multifunctional reagents like this compound will remain indispensable to the drug discovery process.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the realm of medicinal chemistry, the pyrimidine scaffold is of paramount importance, appearing in a wide range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[2] Pyrimidine boronic acids and their derivatives are crucial building blocks that enable the direct incorporation of this vital heterocycle into complex molecules.[3]
This guide offers a comprehensive analysis of the reactivity of isomeric pyrimidine boronic acids (2-, 4-, and 5-substituted) in Suzuki-Miyaura coupling reactions. It synthesizes available data to provide insights into their relative reactivity, optimal reaction conditions, and common challenges, serving as a technical resource for professionals in drug development and chemical research.
Core Principles: Factors Influencing Reactivity
The success of a Suzuki-Miyaura coupling reaction involving pyrimidine boronic acids is governed by a complex interplay of electronic and steric factors, as well as the intrinsic stability of the boronic acid itself.[1]
The Critical Role of Boronic Acid Position
The position of the boronic acid group on the pyrimidine ring dramatically influences its reactivity.[1]
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and reliable coupling partners. The electronic environment at the 5-position is conducive to the critical transmetalation step in the palladium catalytic cycle, often leading to high yields with a variety of aryl and heteroaryl halides.[1]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can affect the reactivity of a boronic acid at the 4-position.[1] However, successful couplings are achievable, often requiring more reactive electrophiles or carefully optimized catalyst systems.[1]
-
2-Pyrimidinylboronic Acids: This isomer presents the most significant challenges.[1] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to complications analogous to the well-documented "2-pyridyl problem."[1] The nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][4] This isomer is also highly susceptible to protodeboronation, a major decomposition pathway.[1][5]
Electronic and Steric Effects
-
Substituent Effects: Electron-donating groups on the pyrimidine ring can enhance the electron density of the carbon-boron bond, which may facilitate transmetalation.[1] Conversely, electron-withdrawing groups can diminish reactivity.[1] The electronic properties of the coupling partner are also crucial, with electron-poor halides generally exhibiting higher reactivity.[1]
-
Steric Hindrance: Bulky substituents on either the pyrimidine boronic acid or the coupling partner can impede the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, leading to low or no conversion.[4]
Catalyst System Selection
The choice of the palladium precursor and, more critically, the ligand is paramount for a successful coupling reaction.[1][4]
-
For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]
-
Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often required.[4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[4]
Common Challenges and Mitigation Strategies
Several side reactions and stability issues can complicate the use of pyrimidine boronic acids. Understanding and addressing these challenges is key to successful synthesis.
Protodeboronation: An Unwanted Side Reaction
Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, leading to the formation of an undesired C-H bond instead of the desired C-C bond.[6] This is a frequent and significant side reaction in Suzuki-Miyaura couplings.[7]
Factors that promote protodeboronation include:
-
Elevated temperatures. [8]
-
The inherent instability of the boronic acid, particularly with electron-deficient heteroaromatics like 2-pyrimidinylboronic acid. [1][8]
Strategies to minimize protodeboronation:
-
Optimize Reaction Conditions: Lowering the reaction temperature and using milder bases like K₃PO₄ or Cs₂CO₃ can be effective.[8] While some water can be beneficial, using anhydrous solvents can help, though careful optimization is needed.[4][8]
-
Utilize More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable form is a highly effective strategy.[1]
-
Pinacol esters are commercially available and offer increased stability.[8][9]
-
N-methyliminodiacetic acid (MIDA) boronates provide excellent stability and facilitate a "slow release" of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.[1][6][8]
-
Homocoupling
Homocoupling is a side reaction where two molecules of the boronic acid couple with each other. This can be minimized by:
-
Experimenting with different palladium sources and ligands. [4]
-
Slowly adding the boronic acid to the reaction mixture to keep its concentration low. [4]
Experimental Protocols
The following is a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of all parameters is crucial for specific substrates.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)
-
Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol for Reactions with Sterically Hindered Substrates
Materials:
-
Sterically hindered pyrimidine boronic acid (1.0 - 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (0.01 - 5 mol%)
-
Ligand (e.g., SPhos, XPhos, AntPhos) (0.02 - 10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[4]
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add the base and the sterically hindered pyrimidine boronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the optimized temperature (ranging from room temperature to elevated temperatures, potentially using a microwave reactor).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow a standard aqueous work-up procedure as described above.[4]
Data Presentation
Table 1: Impact of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Parameter | Condition A | Condition B | Condition C | Impact on Yield |
| Boron Reagent | Free Boronic Acid | Pinacol Ester | MIDA Boronate | Pinacol and MIDA esters generally improve yields by reducing protodeboronation, especially at higher temperatures.[8] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Milder bases like K₃PO₄ and Cs₂CO₃ can reduce protodeboronation and improve yields.[8] |
| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures can increase reaction rates but also accelerate protodeboronation.[8] |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands are crucial for hindered substrates and can significantly improve yields.[4] |
Note: This table summarizes general trends. Optimal conditions are substrate-dependent and require empirical determination.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling Reactions: From Core Principles to Practical Application in Drug Discovery
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, particularly within the pharmaceutical industry.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] Its widespread adoption in drug discovery and development is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[1][3] This in-depth technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling, focusing on its core mechanism, a survey of quantitative data, and detailed experimental protocols tailored for researchers, scientists, and professionals in drug development.
The Core of the Matter: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] This cycle is elegantly simple in its conception yet profound in its impact, comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Oxidative Addition: The Ignition
The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex.[1][4] This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl. The development of highly active catalysts, particularly those employing bulky, electron-rich phosphine ligands, has made the use of more challenging aryl chlorides routine.[5]
Transmetalation: The Key Exchange
Following oxidative addition, the crucial transmetalation step occurs. In this phase, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base, which plays a multifaceted role.[6] The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species (R²-B(OH)₃⁻).[7][8] This "ate" complex is significantly more reactive towards the palladium(II) complex, driving the transmetalation forward.[9][10]
Reductive Elimination: The Productive Conclusion
The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups (R¹ and R²) coupled to the palladium(II) center are expelled as the final product (R¹-R²), regenerating the catalytically active palladium(0) species.[11] This regenerated catalyst is then free to re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the precious metal. Kinetic studies have shown that reductive elimination is a first-order process and proceeds intramolecularly from a cis-isomeric palladium complex.[4]
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
The Players: A Deep Dive into Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components. Each element—the palladium source, the ligand, the base, and the solvent—plays a critical role in the reaction's efficiency and outcome.
The Heart of the Reaction: Palladium Catalysts
While a variety of palladium sources can be used, the active catalytic species is a Pd(0) complex.[12] Precatalysts, which are stable Pd(II) complexes that are reduced in situ to Pd(0), are often preferred for their stability and ease of handling.
| Catalyst/Precatalyst | Common Ligand(s) | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | Aryl iodides, bromides, and triflates | Commercially available, well-established |
| Pd(OAc)₂ | Various phosphines | Broad scope, including aryl chlorides | Cost-effective, versatile |
| Pd₂(dba)₃ | Various phosphines | Broad scope | Good source of Pd(0) |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Biarylphosphines (e.g., XPhos, SPhos) | Challenging substrates, including sterically hindered and heteroaromatic systems | High activity, broad scope, air and moisture stable[13] |
| PEPPSI™ Catalysts | N-Heterocyclic Carbenes (NHCs) | Aryl chlorides and other challenging substrates | High thermal stability, effective for unreactive substrates |
The Conductor: Phosphine Ligands
The choice of phosphine ligand is paramount, as it profoundly influences the catalyst's activity, stability, and selectivity.[14] Bulky, electron-rich ligands are known to facilitate both the oxidative addition and reductive elimination steps.[14]
| Ligand Class | Specific Ligand | Key Characteristics | Typical Applications |
| Triarylphosphines | PPh₃ | Moderately electron-donating, sterically accessible | General purpose, effective for reactive substrates |
| Biarylphosphines | SPhos, XPhos | Bulky, highly electron-donating | Challenging couplings, including aryl chlorides and sterically hindered substrates[5][13] |
| Ferrocenylphosphines | dppf | Bidentate, good thermal stability | Robust catalyst systems, good for a range of substrates |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very bulky and electron-rich | Highly active for unactivated aryl chlorides[15] |
The Activator: The Role of the Base
The base is a critical component, primarily responsible for activating the boronic acid for transmetalation.[8][10] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Common Applications and Considerations |
| K₂CO₃, Na₂CO₃ | Moderate | Aqueous | Widely used, effective for many standard couplings.[5] |
| K₃PO₄ | Strong | Aqueous | Often used for challenging couplings, including those with aryl chlorides.[5] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Highly effective, particularly for sterically hindered substrates. |
| KF | Weak | Aqueous | Used for substrates with base-labile functional groups.[16] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Organic | Used in specific cases, particularly with sensitive substrates. |
In the Lab: Practical Guidance and Experimental Protocols
A systematic approach is crucial for the successful execution and optimization of Suzuki-Miyaura reactions.
General Experimental Workflow
Caption: A general experimental workflow for Suzuki-Miyaura reactions.
Detailed Experimental Protocol: Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol provides a representative example of a standard Suzuki-Miyaura coupling.
Materials:
-
4-Bromotoluene (1.0 mmol, 1 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene and phenylboronic acid.
-
Add the toluene, ethanol, and water.
-
Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Add the Na₂CO₃ and Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor reagent quality, insufficient degassing | Use a fresh catalyst or a more robust precatalyst; check the purity of the boronic acid; ensure thorough degassing of the reaction mixture.[12] |
| Protodeborylation | Instability of the boronic acid | Use a more stable boronic ester (e.g., pinacol ester); use milder reaction conditions (lower temperature, weaker base).[12] |
| Homocoupling of boronic acid | Presence of oxygen | Rigorously degas the reaction mixture; use a Pd(0) source directly.[11] |
| Poor solubility of reactants | Inappropriate solvent system | Screen different solvents or solvent mixtures; consider using a phase-transfer catalyst.[16] |
Impact and Application in Drug Discovery
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures found in numerous pharmaceuticals.[17][18] Its reliability and broad functional group tolerance allow for the late-stage functionalization of complex intermediates, a crucial aspect of drug discovery programs.
A notable example is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure.[18] A key step in its industrial synthesis involves a Suzuki-Miyaura coupling to form the critical biaryl linkage.[18]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthetic chemists, particularly in the pharmaceutical industry.[1][2] Its robust nature, mild conditions, and broad substrate scope have cemented its status as a go-to method for carbon-carbon bond formation. A thorough understanding of the catalytic cycle and the roles of the various reaction components is essential for its successful application and for troubleshooting the challenges that can arise. As catalyst technology continues to evolve, the utility and scope of the Suzuki-Miyaura reaction are poised to expand even further, continuing to drive innovation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Biological Activity of Pyrimidine-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental heterocycle essential to the structure of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to interact with a wide array of biological targets has led to the development of a multitude of therapeutic agents.[1][3] This guide provides an in-depth exploration of the diverse biological activities of pyrimidine-containing compounds, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the mechanistic underpinnings of their actions, present field-proven experimental methodologies for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.
The Ubiquitous Role of Pyrimidines in Biology and Medicine
The pyrimidine nucleus is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[4][5] This seemingly simple structure is a cornerstone of life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA.[3][6] Beyond their role in genetics, pyrimidine derivatives are involved in numerous physiological processes and are found in essential molecules like vitamin B1 (thiamine).[3][6] This natural prevalence has made the pyrimidine scaffold an attractive starting point for medicinal chemists seeking to design novel therapeutics that can effectively and safely interact with biological systems. The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4][7]
Anticancer Activity: Targeting the Machinery of Malignancy
The development of pyrimidine-based anticancer agents has been a major focus of research, yielding several clinically successful drugs.[2][8] These compounds exert their effects through various mechanisms, often by targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[9]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases.[2][10] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[9] Pyrimidine derivatives, acting as ATP-competitive inhibitors, can block the activity of these enzymes, thereby disrupting cancer cell proliferation, survival, and metastasis.[10][11]
The EGFR signaling pathway plays a critical role in cell growth and proliferation, and its overactivation is common in various cancers.[12] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have shown considerable success in treating these malignancies.[13] These inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[2][14]
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Aurora kinases are essential for cell cycle regulation, particularly during mitosis.[7] Their overexpression is linked to genomic instability and tumorigenesis. Pyrimidine-based inhibitors of Aurora kinases can disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[7][15] Some of these inhibitors have shown the ability to reduce the levels of oncoproteins like cMYC and MYCN.[16][17]
Caption: Role of Aurora kinases in mitosis and their inhibition.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.
| Compound Class | Derivative/Compound | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Tetralin-6-yl pyrimidines | Compound 3 | Liver (HepG2) and Breast (MCF-7) | 5.50 and 7.29 | [18] |
| Thieno[2,3-d] pyrimidines | Not specified | Liver (HepG2) and Breast (MCF-7) | ~4-10 | [8] |
| 5-Trifluoromethylpyrimidines | Compound 9u | A549, MCF-7, PC-3 | 0.35, 3.24, 5.12 | [12] |
| Pyrido[2,3-d]pyrimidines | Not specified | Lung (H460) | Moderate activity | [18] |
| Pyrazolo[3,4-d]pyrimidines | Compound 15 | Various cell lines | 1.18 - 8.44 (GI50) | [19] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from a logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrimidine compound in culture medium.
-
Include vehicle controls (medium with the same solvent concentration as the test compound) and untreated controls.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Infectious Agents
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[22] Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising class of compounds for antimicrobial drug development.[20][22]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrimidine compounds are diverse. Some derivatives are known to inhibit essential bacterial enzymes, such as dihydrofolate reductase, which is crucial for nucleotide synthesis. Others may disrupt cell wall synthesis or interfere with bacterial cell division by targeting proteins like FtsZ.[3] The structural similarity of pyrimidines to endogenous molecules allows them to interact with various biopolymers and genetic material within microbial cells.[22]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains.
| Compound Class | Derivative/Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Thiophenyl-pyrimidines | Compound Bb2 | MRSA, VREs | 2 | [23] |
| Pyrrolo[2,3-d]pyrimidines | Pleuromutilin derivatives | MRSA, MSSE, MRSE | 0.0625 - 4 | [23] |
| Sulfanilamide-pyrimidine hybrids | Not specified | Various bacterial strains | Potent activity | [8] |
Experimental Protocols for Antimicrobial Susceptibility Testing
Determining the in vitro susceptibility of microorganisms to pyrimidine compounds is crucial for their development as antimicrobial agents. Standardized methods like broth microdilution and disk diffusion are commonly employed.[6]
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrimidine compound in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[21]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the standardized inoculum to each well of the microplate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[21]
This is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to antimicrobials.[24]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).[4]
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[1][6]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine compound onto the agar surface.[1][25]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[4]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the bacterium to the compound.[24][25]
Caption: Workflows for antimicrobial susceptibility testing methods.
Antiviral Activity: A Focus on Nucleoside Analogs
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly for infections caused by retroviruses like HIV and other viruses such as hepatitis B and herpes simplex virus.[26][27][28]
Mechanism of Action: Chain Termination
These compounds are structural mimics of natural nucleosides.[26][27] They are taken up by host cells and phosphorylated by cellular or viral enzymes to their active triphosphate forms.[27][29] These active metabolites then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases (e.g., reverse transcriptase).[29] Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.[26]
Caption: Mechanism of action of pyrimidine nucleoside analog antivirals.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility and inherent biological relevance ensure its continued importance in drug discovery.[1][30] Future research will likely focus on the development of more selective and potent pyrimidine derivatives, particularly kinase inhibitors with improved resistance profiles and dual-target inhibitors that can address the complexity of diseases like cancer.[31][32] Furthermore, the exploration of novel pyrimidine-containing compounds to combat emerging infectious diseases remains a critical area of investigation. As our understanding of the molecular basis of disease deepens, the rational design of pyrimidine-based drugs will undoubtedly lead to the development of next-generation therapies with enhanced efficacy and safety.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. microbenotes.com [microbenotes.com]
- 7. mdpi.com [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and antimicrobial activity of pyrimidine based derivatives | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 20. clyte.tech [clyte.tech]
- 21. protocols.io [protocols.io]
- 22. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 25. asm.org [asm.org]
- 26. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Aurora_inhibitors [bionity.com]
- 29. youtube.com [youtube.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki Coupling Protocol Using (2-(Methylamino)pyrimidin-5-yl)boronic Acid
A Strategic Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Significance of the Pyrimidine Moiety and the Role of (2-(Methylamino)pyrimidin-5-yl)boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] Within the realm of medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently incorporated into a wide array of biologically active compounds, including potent anticancer, antiviral, and anti-inflammatory agents.[3] The use of pyrimidine boronic acids and their derivatives as key building blocks allows for the direct and strategic installation of this vital heterocycle into complex molecular architectures.[3]
This compound is a particularly valuable reagent in this class. Its application is exemplified in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[4][5][6] This application note provides a detailed, experience-driven guide to employing this compound in Suzuki coupling reactions, focusing on the mechanistic rationale behind protocol choices to empower researchers to troubleshoot and optimize their synthetic routes.
Mechanistic Considerations: Understanding the "Why" Behind the Protocol
The success of a Suzuki coupling reaction hinges on a finely tuned catalytic cycle involving a palladium catalyst.[1] A comprehensive understanding of this cycle is critical for rational experimental design.
The catalytic cycle, from the perspective of the palladium catalyst, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with an aryl or heteroaryl halide (or pseudohalide), forming an organopalladium intermediate.[1] The reactivity order for halides is generally I > Br > Cl.[7]
-
Transmetalation: This is a crucial and often rate-limiting step where the organic moiety from the organoboron species is transferred to the palladium complex.[1] This step is critically dependent on the activation of the boronic acid by a base.[2][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyrimidinyl group to the palladium center.[8][9][10]
-
Reductive Elimination: In the final step, the newly formed carbon-carbon bond is created as the two organic ligands are eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[1]
The choice of catalyst, ligand, base, and solvent system is paramount and is dictated by the electronic and steric properties of the coupling partners. For heteroaryl boronic acids like this compound, which can be prone to decomposition pathways such as protodeboronation, careful optimization is key.[11][12]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol and Optimization Strategies
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl halides.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
General Experimental Procedure
-
Vessel Preparation: To a flame- or oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.). The base should be finely powdered to ensure optimal reactivity.[13]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas for 10-15 minutes. This is crucial to prevent oxygen from deactivating the palladium catalyst.[14]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5–5 mol%) and, if necessary, the appropriate phosphine ligand. The choice of ligand is critical, especially for challenging couplings. Electron-rich and bulky ligands like SPhos or XPhos can be particularly effective for heteroaryl couplings.[13][15]
-
Solvent Addition: Add the degassed solvent system via syringe. A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction, often with reaction times of 10-45 minutes at temperatures between 100-150 °C.[3][13]
-
Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization Guidance
| Parameter | Recommended Starting Conditions | Rationale and Optimization Tips |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a ligand | For challenging substrates, especially aryl chlorides, more advanced pre-catalysts like XPhos Pd G3 (0.5-2 mol%) may offer superior results due to the formation of highly active monoligated Pd(0) species.[11][14] |
| Ligand | Triphenylphosphine (for Pd₂(dba)₃) | Electron-rich and sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos) often accelerate the rate-limiting oxidative addition and reductive elimination steps, which is particularly beneficial for couplings involving electron-rich halides or hindered substrates.[13][15] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | The choice of base is critical for activating the boronic acid.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive boronic acids.[13][14] The solubility of the base can also play a role; the addition of water can aid in this.[13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. Aprotic polar solvents are generally preferred. For boronic acids prone to protodeboronation, strictly anhydrous conditions might be necessary.[13] |
| Temperature | 80-110 °C | Increasing the temperature can often overcome activation barriers.[13] However, for thermally sensitive substrates or boronic acids susceptible to decomposition, lower temperatures should be trialed first.[11][13] Microwave heating can provide rapid and uniform heating, often leading to shorter reaction times and improved yields.[3] |
Troubleshooting Common Issues
Caption: A flowchart for troubleshooting common Suzuki coupling issues.
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful tool for the synthesis of complex molecules of interest in drug discovery and development. A thorough understanding of the reaction mechanism and the role of each reaction component is essential for successful implementation and optimization. By carefully selecting the catalyst, ligand, base, and solvent system, and by employing rigorous experimental technique, researchers can effectively utilize this versatile building block to advance their synthetic programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (2-(Methylamino)pyrimidin-5-yl)boronic Acid Reactions
Abstract
(2-(Methylamino)pyrimidin-5-yl)boronic acid is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic importance lies in its utility for introducing the 2-aminopyrimidine motif, a privileged scaffold found in a multitude of biologically active compounds, particularly kinase inhibitors.[1] This guide provides an in-depth exploration of the experimental conditions for reactions involving this reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will dissect the critical parameters, offer field-proven insights into optimizing reaction outcomes, and provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its functional group tolerance and efficiency in constructing C-C bonds.[1][2] Within this context, heteroaryl boronic acids are indispensable tools. This compound is particularly valuable due to the prevalence of the pyrimidine core in a vast array of pharmaceuticals, including anti-cancer, anti-inflammatory, and antiviral agents.[3]
The position of the boronic acid group on the pyrimidine ring significantly influences its reactivity. 5-Pyrimidinylboronic acids, such as the topic compound, generally exhibit favorable reactivity, participating effectively in couplings with a wide range of aryl and heteroaryl halides.[3] The electron-donating methylamino group at the C2 position further modulates the electronic properties of the ring, influencing the kinetics of the catalytic cycle. Understanding and controlling the reaction parameters are therefore paramount to achieving high yields and purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The success of a Suzuki-Miyaura coupling reaction involving this compound is a multifactorial equation. The interplay between the catalyst, ligand, base, solvent, and temperature dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The Critical Role of the Catalyst System
The choice of the palladium precursor and its associated ligand is the most critical decision in designing a successful coupling protocol.[4]
-
Palladium Precursors : A variety of Pd(0) and Pd(II) sources can be effective, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂.[3][5]
-
Ligand Selection : This is where nuanced optimization yields significant improvements. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4] To counteract this "heterocycle problem," the use of bulky, electron-rich phosphine ligands is strongly recommended. These ligands accelerate the rate-limiting steps of the catalytic cycle and sterically disfavor the coordination of the pyrimidine nitrogen to the metal center.[3][4]
-
Buchwald Ligands : Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective for challenging couplings involving heteroaryl boronic acids.[3][4]
-
Standard Ligands : While less potent for this specific application, triphenylphosphine (PPh₃) can be used, often in conjunction with Pd(PPh₃)₄.[2]
-
Base and Solvent Selection: Activating the Boronic Acid
-
Base : The base plays a crucial role in activating the boronic acid for the transmetalation step. A common mistake is using a base that is too weak, resulting in low or no conversion.[4] Strong inorganic bases are preferred.
-
Solvent System : The solvent must be capable of dissolving the reagents and be stable at elevated temperatures. It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.
The Impact of Temperature and Reaction Time
These reactions typically require heating to proceed at an efficient rate. The choice between conventional heating and microwave irradiation can have a profound impact on reaction time and, in some cases, yield.
-
Conventional Heating : Temperatures in the range of 80–110 °C are typical, with reaction times spanning from several hours to overnight.[2][5][8]
-
Microwave-Assisted Coupling : This technology is a powerful tool for accelerating sluggish reactions. By rapidly heating the reaction mixture to temperatures between 100-150 °C, reaction times can often be reduced to just 10-30 minutes.[3][7] This can be particularly advantageous for minimizing the decomposition of potentially unstable boronic acids.[9]
Data Summary: Optimized Reaction Parameters
The following table summarizes common and effective conditions for Suzuki-Miyaura reactions with pyrimidine boronic acids, providing a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)Pd(dppf)Cl₂ (2-5 mol%) | Provides the active Pd(0) species required for the catalytic cycle. Loading is a balance between reaction rate and cost.[3][5] |
| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | Bulky, electron-rich ligands prevent catalyst deactivation by pyrimidine nitrogens and accelerate key catalytic steps.[3][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid for transmetalation. A sufficiently strong base is crucial for high conversion.[3][5] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 2:1 to 4:1)DMF, Toluene | An aqueous mixture often improves solubility and reaction rates. Solvents MUST be thoroughly degassed.[3][7] |
| Temperature | 80-110 °C (Conventional)100-150 °C (Microwave) | Provides activation energy. Microwave heating dramatically reduces reaction times and can improve yields.[3][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. This is a non-negotiable requirement for success.[3] |
Visualized Mechanisms and Workflows
To better illustrate the underlying principles and practical execution, the following diagrams are provided.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Disclaimer: These protocols are general guidelines and may require optimization for specific substrates and coupling partners. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Standard Suzuki-Miyaura Coupling (Conventional Heating)
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).[2]
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe under a positive pressure of inert gas.
-
Heating : Lower the flask into a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.[2]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[3]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Vial Preparation : To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).[3]
-
Sealing and Purging : Crimp-seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by inserting inlet and outlet needles through the septum.[3]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1 v/v) via syringe.[3]
-
Microwave Irradiation : Place the vessel in the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes), with stirring.[3][7]
-
Work-up and Purification : After the reaction is complete, cool the vessel to room temperature. Follow the work-up and purification steps (6-8) as described in Protocol 1.[3]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Catalyst inhibition by pyrimidine N-atoms.3. Insufficiently strong base.4. Low reaction temperature. | 1. Ensure all solvents are rigorously degassed and an inert atmosphere is maintained.2. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[3][4]3. Use a stronger base like K₃PO₄ or Cs₂CO₃.[3]4. Increase temperature or switch to microwave heating.[3][7] |
| Protodeboronation | The boronic acid is decomposing faster than it is coupling, often due to excess water or prolonged heating under basic conditions. | 1. Use a precatalyst that generates the active Pd(0) species rapidly to ensure coupling outcompetes decomposition.[9]2. Minimize reaction time by using microwave irradiation.[3]3. Consider using the corresponding pinacol boronate ester, which can be more stable. |
| Formation of Side Products | Homocoupling of the boronic acid or aryl halide; reduction of the aryl halide. | 1. Re-evaluate catalyst loading and ligand-to-metal ratio.2. Ensure the reaction is truly oxygen-free.3. Lower the reaction temperature if possible. |
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility Profile of (2-(Methylamino)pyrimidin-5-yl)boronic acid in Common Organic Solvents
Introduction
(2-(Methylamino)pyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in a multitude of biologically active compounds, and the boronic acid moiety serves as a versatile functional group, most notably for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Boronic acid-containing molecules have gained prominence as therapeutic agents, with drugs like bortezomib (Velcade®) demonstrating their clinical utility as enzyme inhibitors.[1][3][4]
The successful application of this compound in synthetic chemistry and its progression through the drug development pipeline are critically dependent on its solubility in various organic solvents. Solubility dictates the choice of reaction conditions, purification methods, and formulation strategies.[3][5] A comprehensive understanding of its solubility profile is therefore essential for researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the expected solubility characteristics of this compound, along with a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to ascertain solubility in their own laboratory settings.
Physicochemical Properties and Expected Solubility Trends
The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. This compound, with its molecular formula C5H8BN3O2[6], possesses several functional groups that influence its solubility:
-
Boronic Acid Moiety (-B(OH)2): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. At physiological pH, boronic acids typically exist in an uncharged trigonal form, but in aqueous solutions with a pH higher than their pKa, they can convert to an anionic tetrahedral form.[2]
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
-
Methylamino Group (-NHCH3): This group can also participate in hydrogen bonding.
Given these features, this compound is expected to exhibit a degree of polarity. Its solubility will be favored in polar organic solvents that can engage in hydrogen bonding. The presence of both hydrogen bond donors and acceptors suggests that both polar protic and polar aprotic solvents could be effective.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the boronic acid, methylamino, and pyrimidine moieties. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Moderate to High | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Ethers are less polar than protic and aprotic polar solvents, but can still engage in some hydrogen bonding.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Lower polarity and limited hydrogen bonding capability. |
| Non-polar | Toluene, Hexanes, Heptane | Very Low | "Like dissolves like" principle; the polar nature of the boronic acid will limit solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination: Dynamic (Polythermal) Method
A reliable and commonly used technique for determining the solubility of crystalline solids in liquids is the dynamic method.[5][8] This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle
A suspension of a known composition of the solute and solvent is prepared and slowly heated at a constant rate. The temperature at which the last solid particles disappear is recorded as the dissolution temperature. By repeating this process for different compositions, a solubility curve can be constructed.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with magnetic stir bars
-
Heating block or oil bath with precise temperature control
-
Digital thermometer or temperature probe (±0.1 °C)
-
Magnetic stirrer
-
Optional: Turbidity sensor or laser scattering system for automated detection
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or mass of the chosen organic solvent to the vial.
-
Add a magnetic stir bar.
-
Seal the vial to prevent solvent evaporation.
-
-
Heating and Observation:
-
Place the vial in the heating block or oil bath on a magnetic stirrer.
-
Begin stirring to ensure the suspension is homogeneous.
-
Slowly increase the temperature at a constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.[5]
-
Carefully observe the solution for the disappearance of the last solid particles.
-
-
Determination of Dissolution Temperature:
-
Record the temperature at which the solution becomes completely clear. This is the solubility temperature for that specific concentration.
-
-
Data Collection and Analysis:
-
Repeat steps 1-3 with different known compositions of the solute and solvent to obtain a series of data points.
-
Plot the solubility (e.g., in g/L or mol/L) as a function of temperature to generate the solubility curve for each solvent.
-
Workflow Diagram
Caption: Workflow for Dynamic Solubility Determination.
Applications in Drug Discovery and Development
The solubility data obtained through the described protocol is invaluable for several stages of the drug discovery process:
-
Reaction Optimization: Selecting an appropriate solvent is crucial for achieving optimal reaction kinetics and yield in synthetic transformations like Suzuki-Miyaura couplings.[7]
-
Purification: Knowledge of solubility in different solvents allows for the development of efficient crystallization and chromatographic purification methods.
-
Formulation: For preclinical and clinical studies, understanding the solubility is fundamental for developing suitable dosage forms.[3] Low solubility can be a significant hurdle in formulation.[3]
-
High-Throughput Screening: In early-stage drug discovery, compounds are often screened in solution. Ensuring a compound is fully dissolved at the desired concentration is critical for accurate biological data.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, its physicochemical properties suggest a preference for polar organic solvents. This application note provides a robust and detailed experimental protocol based on the dynamic method, empowering researchers to determine the solubility of this important building block in solvents relevant to their work. The generated solubility data will facilitate the optimization of synthetic protocols, purification strategies, and formulation development, thereby accelerating research and development efforts in medicinal chemistry.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Application of (2-(Methylamino)pyrimidin-5-yl)boronic Acid in the Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of pyrimidine-based Aurora kinase inhibitors, with a specific focus on the strategic use of (2-(Methylamino)pyrimidin-5-yl)boronic acid as a key building block. The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, and the methodologies presented herein are grounded in established synthetic strategies, offering both practical protocols and the causal reasoning behind experimental choices.
Introduction: The Therapeutic Promise of Aurora Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitosis.[1] They are essential for critical cell division processes, including centrosome maturation, chromosome segregation, and cytokinesis.[1][2] A significant body of research has demonstrated the overexpression of Aurora kinases in a wide array of human cancers, correlating with genetic instability and tumorigenesis.[3][4] This has established the Aurora kinases as high-value targets for anticancer drug development.[4] Small-molecule inhibitors that target the ATP-binding site of these kinases can disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[2][5]
The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design, adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[6] This guide focuses on the synthesis of inhibitors featuring a 2-(methylamino)pyrimidine moiety, a substitution pattern present in numerous potent kinase inhibitors.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The central strategy for incorporating the desired (2-(Methylamino)pyrimidin-5-yl) moiety is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a pillar of modern pharmaceutical synthesis due to its mild conditions and exceptional tolerance of diverse functional groups.[7][8] The reaction couples an organoboron compound (in this case, our pyrimidine boronic acid) with an organic halide or triflate.
The catalytic cycle, a critical concept for troubleshooting and optimization, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Expertise in Action: The choice of catalyst, ligand, base, and solvent is paramount for a successful coupling, especially with electron-deficient heteroaryl boronates like our pyrimidine derivative. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[10][11] Therefore, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or specialized catalyst systems is often necessary to promote efficient coupling and prevent side reactions like protodeboronation.[10]
Synthesis Protocol: A Representative Aurora Kinase Inhibitor
This section details a representative, multi-step synthesis of a potent kinase inhibitor incorporating the (2-(methylamino)pyrimidin-5-yl) scaffold. The target molecule is a conceptual analogue based on known inhibitor structures, designed to illustrate a robust and adaptable synthetic route.
Workflow Overview
The synthesis begins with a commercially available dichloropyrimidine, proceeds through sequential nucleophilic aromatic substitutions (SNAr), and culminates in a Suzuki-Miyaura cross-coupling reaction.
Figure 2: General Synthetic Workflow for Pyrimidine-Based Inhibitors.
Detailed Experimental Protocol: Synthesis of a 5-(Aryl)-N-methylpyrimidin-2-amine Analog
This protocol describes the synthesis of a target molecule via the coupling of a brominated pyrimidine intermediate with an arylboronic acid. An alternative, and often more direct route, would involve the coupling of an appropriate aryl halide with This compound . The principles and conditions for the key Suzuki-Miyaura step remain directly applicable.
Part A: Synthesis of 5-Bromo-N-methylpyrimidin-2-amine (Halogenated Intermediate)
Rationale: This two-step sequence establishes the core 2-(methylamino)pyrimidine structure and installs a bromine atom at the 5-position, which will serve as the handle for the subsequent Suzuki-Miyaura coupling. Starting with 2-amino-5-bromopyrimidine allows for a direct and efficient methylation.
Materials:
-
2-Amino-5-bromopyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromopyrimidine (1.0 eq).
-
Suspend the starting material in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the amino group to form the corresponding sodium amide, activating it for the subsequent alkylation. The low temperature controls the exothermic reaction and minimizes side reactions.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add iodomethane (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-N-methylpyrimidin-2-amine.
Part B: Suzuki-Miyaura Coupling with this compound
Rationale: This is the key bond-forming step to construct the final biaryl inhibitor. This protocol is written for the title compound, this compound, coupling with a generic aryl bromide. The conditions are chosen to favor the coupling of an electron-rich heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Base (e.g., Sodium carbonate, Na₂CO₃) (2.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask or microwave vial, combine this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (1,4-Dioxane/Water) via syringe. Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it. The aqueous base is required to activate the boronic acid for the transmetalation step.[7]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS. For challenging couplings, microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final Aurora kinase inhibitor.
Data Presentation: Potency of Representative Pyrimidine-Based Inhibitors
The ultimate goal of synthesis is to produce compounds with potent biological activity. The following table summarizes the inhibitory concentrations (IC₅₀) of several notable pyrimidine-based Aurora kinase inhibitors, demonstrating the efficacy of this scaffold.
| Inhibitor Name | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A | 1.2 | [6] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |
| Danusertib (PHA-739358) | Aurora A/B/C | 13 (A), 79 (B), 61 (C) | [10] |
| Tozasertib (VX-680) | Aurora A/B/C | 0.6 (A), 18 (B), 4.6 (C) | [12][13] |
| AT9283 | Aurora A/B, JAK2/3 | 3 (A), 3 (B) | |
| Compound 11j | Aurora A | 7.1 |
Conclusion and Future Directions
The use of this compound and its synthetic precursors is a highly effective strategy for the construction of potent, pyrimidine-based Aurora kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a reliable and versatile method for installing this key pharmacophore. The protocols and rationale provided in this guide offer a solid foundation for researchers engaged in the discovery and development of novel anticancer therapeutics. Future work in this area will likely focus on developing even more selective inhibitors and exploring combination therapies to overcome potential resistance mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Production and Properties of Microbial Polyhydroxyalkanoates Synthesized from Hydrolysates of Jerusalem Artichoke Tubers and Vegetative Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions with (2-(Methylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Coupling of an Electron-Rich Heterocycle
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its broad functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency.[1][2] In pharmaceutical and drug development, the pyrimidine core is a privileged scaffold, present in a multitude of biologically active agents.[3] Consequently, the ability to directly couple substituted pyrimidines is of paramount importance. This guide focuses on the specific challenges and strategic solutions for the Suzuki-Miyaura coupling of (2-(Methylamino)pyrimidin-5-yl)boronic acid.
The substrate, this compound, presents a unique set of challenges inherent to electron-rich, nitrogen-containing heterocycles. The lone pairs on the pyrimidine nitrogens, as well as the exocyclic methylamino group, can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids, particularly those with nitrogen atoms, are often susceptible to protodeboronation, a non-productive side reaction that cleaves the C-B bond.[4]
This document provides a detailed exploration of these challenges, offering field-proven insights and robust protocols to enable successful and reproducible Suzuki-Miyaura couplings with this valuable building block. We will delve into the rationale behind catalyst and ligand selection, the critical role of the base and solvent, and provide step-by-step procedures using state-of-the-art palladium precatalysts.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[5]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for this step.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Catalyst Selection: The Key to Success
For challenging substrates like this compound, the choice of palladium catalyst and its associated ligand is the most critical factor for a successful reaction. Traditional catalysts such as Pd(PPh₃)₄ often prove insufficient. The modern paradigm favors the use of bulky, electron-rich phosphine ligands, which promote the key steps of oxidative addition and reductive elimination and prevent catalyst deactivation.[7][8]
The Buchwald and Fu laboratories have developed a suite of powerful ligands and precatalysts that are particularly effective for heteroaryl couplings.[4][7] Precatalysts are stable, well-defined complexes that rapidly generate the active, monoligated Pd(0) species in situ, leading to more reproducible results and higher activity.[9][10]
| Catalyst System | Key Features & Rationale | Recommended for |
| XPhos Pd G2/G3 | XPhos is a highly effective, sterically demanding biaryl phosphine ligand. The G2 and G3 precatalysts offer excellent air and moisture stability and generate the active catalyst under mild conditions.[7][9] This system is a robust starting point for many challenging couplings. | A wide range of aryl and heteroaryl chlorides, bromides, and triflates. Excellent for substrates prone to catalyst inhibition. |
| SPhos Pd G2/G3 | SPhos is another powerful biaryl phosphine ligand, often showing complementary reactivity to XPhos. The G3 precatalyst, in particular, is known for its high reactivity and broad applicability.[8][11] | Couplings involving electron-rich or sterically hindered partners. Often effective at lower catalyst loadings. |
| Pd₂(dba)₃ with a Biaryl Phosphine Ligand (e.g., XPhos, SPhos) | This system generates the active catalyst in situ from a Pd(0) source and a separate ligand. It offers more flexibility in varying the ligand-to-palladium ratio but can be less reproducible than using a precatalyst. | Method development and optimization when a precatalyst is not available or when fine-tuning of the L:Pd ratio is desired. |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling using XPhos Pd G2
Microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for challenging couplings.[3][12]
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
XPhos Pd G2 (2-5 mol%)[9]
-
K₃PO₄ (Potassium phosphate, tribasic) (2.0-3.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G2 (e.g., 3 mol%), and K₃PO₄ (2.5 equiv).
-
Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for 15-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Heating using SPhos Pd G3
This protocol is suitable for laboratories without access to a microwave reactor and utilizes a highly active third-generation precatalyst.[11]
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
SPhos Pd G3 (1-3 mol%)[11]
-
K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) (2.0-3.0 equiv)
-
Toluene or 1,4-Dioxane, degassed
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), SPhos Pd G3 (e.g., 2 mol%), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Catalyst poisoning; Insufficiently reactive halide. | Use a precatalyst (G2 or G3) to ensure generation of the active species.[9][11] Ensure all reagents and solvents are properly degassed. For less reactive aryl chlorides, higher temperatures and a stronger base (e.g., K₃PO₄) may be required. |
| Protodeboronation of the Boronic Acid | Reaction is too slow; Presence of excess water or protic sources; Base is too strong or too weak. | Use a more active catalyst system to accelerate the productive coupling.[7] Use anhydrous solvents and a carefully controlled amount of water if required. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Homocoupling of the Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. |
| Difficulty with Product Purification | Residual palladium; Boronic acid-related impurities. | Filter the crude reaction mixture through a pad of Celite before concentration. Consider a scavenger resin to remove palladium. Ensure complete consumption of the boronic acid or use a boronic acid scavenger during workup. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while presenting challenges due to the nature of the substrate, is a highly achievable transformation with the appropriate selection of modern palladium catalysts and reaction conditions. The use of bulky, electron-rich biaryl phosphine ligands, particularly in the form of stable and highly active precatalysts like XPhos Pd G2 and SPhos Pd G3, is paramount to overcoming issues of catalyst inhibition and promoting efficient coupling. The protocols provided herein offer a solid and rational foundation for researchers to successfully incorporate this valuable pyrimidine building block into their synthetic targets, accelerating research and development in medicinal chemistry and related fields.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Notes & Protocols: Strategic Base Selection for the Suzuki-Miyaura Coupling of (2-(Methylamino)pyrimidin-5-yl)boronic acid
Introduction: The Critical Role of (2-(Methylamino)pyrimidin-5-yl)boronic acid in Modern Drug Discovery
The 2-aminopyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant agents, most notably as a "hinge-binding" motif in various kinase inhibitors.[1][2] this compound is a key building block that allows for the direct and efficient installation of this privileged heterocycle onto aryl or heteroaryl frameworks via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]
The success of this C-C bond formation is not merely dependent on the choice of palladium catalyst and ligand, but is profoundly influenced by a seemingly simple component: the base. The selection of the appropriate base is a critical parameter that dictates reaction rate, yield, and the prevention of undesired side reactions.[4] This guide provides an in-depth analysis and field-proven protocols for selecting the optimal base for coupling this compound, ensuring robust and reproducible results for researchers in drug development and synthetic chemistry.
The Mechanistic Imperative: Why Base Selection is Paramount
The primary function of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid for the crucial transmetalation step.[5] This is not a passive role; the base actively participates in the mechanism, typically via one of two dominant pathways.
The generally accepted mechanism involves the formation of a palladium(0) catalytic species which undergoes oxidative addition with the organohalide.[3] The base then interacts with the boronic acid to form a more nucleophilic boronate "ate" complex, [R-B(OH)₃]⁻.[6] This activated boronate species readily transfers its organic group to the palladium(II) center (transmetalation), after which reductive elimination occurs to form the desired product and regenerate the Pd(0) catalyst.[7]
For heteroaromatic boronic acids like this compound, this activation must be carefully balanced. An overly strong or poorly chosen base can lead to deleterious side reactions, primarily protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, irreversibly consuming the starting material.[6] This is a significant challenge, especially with electron-rich or heteroaryl boronic acids.[8]
Comparative Analysis of Bases for Coupling Aminopyrimidines
The choice of base requires a nuanced understanding of its strength (pKa), solubility, and the sensitivity of the substrates. While numerous bases have been employed in Suzuki couplings, they are not all suitable for this specific class of substrate.
| Base | Relative Strength | Typical Solvent | Suitability for this compound | Key Considerations & References |
| K₃PO₄ | Moderate/Strong | Dioxane/H₂O, Toluene, DMF | Excellent (First Choice) | Widely cited as highly effective for coupling substituted pyrimidines and other nitrogen-rich heterocycles.[9][10][11] Its moderate basicity is sufficient for boronate formation without aggressively promoting protodeboronation. Often used as a fine, anhydrous powder. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | Good (Alternative) | A very common and cost-effective choice. It is generally milder than K₃PO₄ and can be advantageous if substrates are particularly base-sensitive. However, it may require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Good (Situational) | Its higher solubility in organic solvents can sometimes be beneficial. However, its increased basicity and cost mean it is typically reserved for more challenging couplings where other bases have failed. |
| KF / CsF | Weak | Dioxane, THF | Situational | Fluoride ions are thought to activate boronic acids through a different mechanism, forming a fluoroborate species.[5] This can be highly effective for substrates with base-labile groups (e.g., esters) where even carbonates are too harsh. |
| NaOH / KOH | Very Strong | Aqueous mixtures | Not Recommended | These strong bases significantly increase the rate of protodeboronation for heteroaryl boronic acids.[6] Their use risks rapid decomposition of the this compound and should be avoided unless all other options are exhausted. |
| Organic Bases (e.g., Et₃N, DBU) | Weak / Moderate | Organic Solvents | Generally Ineffective | While useful in other transformations, organic amine bases are typically not effective at promoting the transmetalation step in Suzuki-Miyaura couplings compared to inorganic oxygen-based bases.[6] |
Expert Recommendation: For the vast majority of applications involving the coupling of this compound, potassium phosphate (K₃PO₄) is the base of choice. It provides the optimal balance of reactivity and stability for this specific substrate class.
Experimental Protocols
The following protocols are robust starting points. Optimization of temperature, reaction time, and catalyst/ligand loading may be necessary for particularly challenging substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for most aryl and heteroaryl bromides or iodides that do not contain highly base-sensitive functional groups.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) OR Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst/ligand.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe. The reaction volume should be sufficient to make the concentration of the limiting reagent ~0.1 M.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: Procedure for Base-Sensitive Substrates
This protocol is adapted for coupling partners containing functionalities like esters, amides, or other base-labile groups.
Materials:
-
Same as 4.1, but substitute K₃PO₄ with Potassium Carbonate (K₂CO₃) (3.0 equiv).
-
Solvent: Anhydrous, degassed Toluene or DMF.
Procedure:
-
Follow steps 1 and 2 from Protocol 4.1, using K₂CO₃ as the base.
-
Add anhydrous, degassed toluene or DMF via syringe. The use of a non-aqueous solvent system can sometimes further protect sensitive groups.
-
Proceed with steps 4-9 from Protocol 4.1. Be prepared for potentially longer reaction times or the need for slightly higher temperatures compared to the K₃PO₄ protocol. If degradation is still observed, consider using KF as the base under strictly anhydrous conditions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Base | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Boronate Formation: Base is too weak or insoluble. 2. Catalyst Inhibition: The amino group on the pyrimidine may coordinate to the Pd center, although this is less of an issue for 5-substituted pyrimidines.[12] | 1. Switch from K₂CO₃ to the stronger K₃PO₄. Ensure vigorous stirring. 2. Consider switching to a more robust ligand system (e.g., a Buchwald-type biarylphosphine ligand like SPhos or XPhos). |
| Significant Protodeboronation | 1. Base is too Strong: The pH of the reaction mixture is too high, accelerating the C-B bond cleavage.[6] | 1. If using K₃PO₄, switch to the milder K₂CO₃. Ensure the reaction is not overheated. Use strictly anhydrous conditions if possible, as water can facilitate this side reaction. |
| Degradation of Starting Material or Product | 1. Base-Labile Functional Groups: The chosen base is reacting with sensitive functionalities on the coupling partners. | 1. Move down the basicity scale: K₃PO₄ → K₂CO₃ → KF.[5][6] Run the reaction at the lowest effective temperature. |
| Formation of Homocoupled Boronic Acid | 1. Presence of Oxygen: This is often an issue with degassing, but reaction conditions can play a role. | 1. While primarily an oxygen issue, ensure the base is not promoting oxidative side reactions. Re-evaluate and improve the degassing procedure for all reagents and solvents. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly achievable with careful consideration of the reaction base. For general applications, K₃PO₄ in an aqueous dioxane system provides a reliable and high-yielding method. For substrates bearing base-sensitive functionalities, a switch to the milder K₂CO₃ or, in extreme cases, KF is recommended. By understanding the mechanistic role of the base and proactively selecting the appropriate reagent, researchers can confidently and efficiently synthesize complex molecules critical to the advancement of drug discovery.
References
- 1. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Note: Reaction Monitoring Techniques for (2-(Methylamino)pyrimidin-5-yl)boronic acid Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures.[1][2] The coupling of (2-(Methylamino)pyrimidin-5-yl)boronic acid with various aryl or heteroaryl halides is of significant interest as it introduces a key nitrogen-rich heterocyclic moiety found in many biologically active compounds.[3][4] However, couplings involving nitrogen-containing heterocycles can present unique challenges, including catalyst inhibition by Lewis basic nitrogen atoms and competing side reactions like protodeboronation.[3][5][6] Therefore, accurate and timely reaction monitoring is not merely a procedural step but a critical component for successful process development, optimization, and scale-up.[1]
This guide provides a detailed overview of the primary analytical techniques for monitoring the progress of Suzuki-Miyaura coupling reactions involving this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss the interpretation of data to ensure robust and reproducible synthetic outcomes.
The Importance of Reaction Monitoring
Temporal profiling of a chemical reaction is the gold standard for gaining mechanistic understanding and ensuring process control.[1] For the coupling of this compound, monitoring provides critical insights into:
-
Reaction Kinetics: Determining the rate of consumption of starting materials and the formation of the desired product.
-
Endpoint Determination: Accurately identifying when the reaction has reached completion to prevent unnecessary heating, which can lead to byproduct formation.
-
Byproduct Formation: Identifying and quantifying common Suzuki coupling impurities such as homocoupled products, protodeboronated starting materials, and products from boronic acid oxidation.[5][7][8]
-
Catalyst Activity: Assessing the efficiency of the palladium catalyst and identifying potential deactivation pathways, a known issue with nitrogen-containing substrates.[4][5][9]
-
Process Optimization: Generating high-density, reliable data to inform the optimization of reaction parameters like temperature, catalyst loading, and base selection.[1][10]
Core Analytical Techniques
The choice of analytical technique depends on the specific information required, available instrumentation, and the stage of development. The most powerful and commonly employed methods are chromatographic, offering high resolution and quantitative accuracy.[11]
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and its high-pressure counterpart, UPLC, are the workhorses for reaction monitoring in both research and process development settings.[11] They provide excellent separation of reactants, products, and impurities, allowing for accurate quantification.
Causality of Method Choice: The polarity differences between the boronic acid, the aryl halide, and the more nonpolar coupled product allow for effective separation on a reversed-phase column (e.g., C18). UV detection is typically suitable as all key components are chromophoric. For enhanced accuracy and to correct for variations in sample preparation and injection volume, the use of an internal standard is highly recommended.[12][13][14]
Experimental Protocol: HPLC/UPLC Monitoring
-
Internal Standard (IS) Solution Preparation:
-
Choose a stable, commercially available compound that does not react under the reaction conditions and is well-resolved from all components of interest (e.g., biphenyl, triphenylmethane).[12][15]
-
Prepare a stock solution of the IS in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This solution will also serve as the quenching solution.[15]
-
-
Reaction Sampling and Quenching:
-
At designated time points (e.g., t=0, 15, 30, 60, 120 min), carefully withdraw a small, representative aliquot (e.g., 20-50 µL) from the vigorously stirred reaction mixture using a syringe.[11]
-
Immediately quench the aliquot by dispensing it into a pre-weighed vial containing a fixed volume (e.g., 1 mL) of the internal standard/quenching solution.[11][15] The dilution immediately stops the catalytic cycle.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter (e.g., precipitated base or catalyst) that could damage the HPLC/UPLC column.[15]
-
Transfer the filtrate to an HPLC vial for analysis.
-
-
HPLC/UPLC Method Parameters:
-
Column: Reversed-phase C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).[16]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or 10 mM ammonium acetate to improve peak shape.[17]
-
Example Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min for HPLC; 0.4-0.6 mL/min for UPLC.[16]
-
Column Temperature: 40 °C to ensure reproducible retention times.[16]
-
Injection Volume: 1-5 µL.
-
Detection: UV detector set to a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Data Analysis and Interpretation: The percentage conversion and product formation can be calculated by comparing the peak area ratios of the starting materials and product to the internal standard over time.
-
Response Factor (RF): To achieve the most accurate quantification, a relative response factor for each analyte against the internal standard should be determined using standard solutions of known concentrations.
-
Calculation: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)[12] Concentration = Peak Area Ratio / RF
The data can be plotted to generate kinetic profiles, as shown in the representative table below.
| Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 28 | 27 |
| 30 | 62 | 60 |
| 60 | 91 | 89 |
| 120 | >99 | 98 |
| 180 | >99 | >99 |
| Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC.[11] |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the powerful separation of UPLC with the high sensitivity and selectivity of mass spectrometry.[11] This is the gold standard technique, especially when dealing with complex reaction mixtures or when identifying unknown byproducts.
Causality of Method Choice: Mass spectrometry provides mass-to-charge ratio (m/z) information for each component, confirming the identity of reactants, products, and any impurities. This is invaluable for troubleshooting, as it can definitively identify side-products like homocoupled boronic acid (dimers or boroxines) or protodeboronated starting materials.[7][17] A UPLC-MS method can be developed with run times as short as one minute, enabling high-throughput analysis.[17]
Experimental Protocol: UPLC-MS Monitoring
-
Sample Preparation: Follow the same sampling, quenching, and filtration procedure as for HPLC/UPLC. Further dilution may be required depending on the sensitivity of the mass spectrometer. The final dilution should be in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization - ESI).[11]
-
UPLC-MS Method Parameters:
-
LC System: A UPLC system is preferred for its speed and resolution.[17]
-
Column & Mobile Phase: Similar to the HPLC method (e.g., C18 column with a fast water/acetonitrile gradient).
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds like this compound and its coupled products.
-
Analysis Mode: Full scan mode to identify all components, followed by selected ion monitoring (SIM) for quantitative analysis of known components for higher sensitivity.
-
-
Data Analysis and Interpretation: Extract ion chromatograms (EICs) for the theoretical m/z values of the starting materials and expected product. The peak areas from the EICs can be used for quantification, ideally against a stable isotope-labeled internal standard for the highest accuracy.[13]
| Compound | Expected [M+H]⁺ |
| This compound | 154.07 |
| Aryl Bromide (Example: 4-Bromoanisole) | 186.98 / 188.98 |
| Coupled Product | 244.13 |
| Protodeboronated Boronic Acid | 110.07 |
| Caption: Example m/z values for key components in a coupling reaction. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that provides detailed structural information and can be used for quantitative analysis (qNMR).[18] It is particularly useful for in-situ monitoring, where the reaction can be observed directly in the NMR tube without quenching.[18]
Causality of Method Choice: NMR allows for the direct observation of all hydrogen- (¹H NMR) or phosphorus- (³¹P NMR, for phosphine ligands) containing species in the solution phase.[19] By integrating distinct, well-resolved signals corresponding to the starting material and product, one can determine their relative concentrations over time.[18] This method avoids potential workup biases.
Experimental Protocol: ¹H NMR Monitoring (Offline)
-
Reaction Sampling: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Preparation:
-
Quench the reaction by diluting the aliquot in a suitable solvent.
-
Filter the sample through a small plug of silica or celite in a Pasteur pipette to remove paramagnetic palladium species, which can cause significant peak broadening.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene).[20]
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ value) to allow for complete relaxation of all relevant protons for accurate integration.
Data Analysis and Interpretation: Identify non-overlapping peaks for the starting material and product. Compare the integral of these peaks to the integral of the internal standard to calculate the concentration and reaction conversion.
Visualizing the Workflow
A robust reaction monitoring workflow is essential for generating reliable data.
Caption: Standard workflow for reaction monitoring via HPLC/UPLC-MS.
Troubleshooting and Mechanistic Insights
Monitoring can help diagnose common issues in Suzuki couplings with nitrogen-containing heterocycles.
Caption: Logic diagram for troubleshooting based on monitoring data.
-
Stalled Reaction: If conversion plateaus, it often points to catalyst deactivation. The Lewis basic methylamino and pyrimidine nitrogens can coordinate to the palladium center, inhibiting catalytic activity.[3][5][9]
-
Low Mass Balance: The appearance of a peak corresponding to 2-(methylamino)pyrimidine (the protodeboronated starting material) indicates that the C-B bond is being cleaved.[5] This is often exacerbated by high temperatures or excess water/base.
-
Multiple Byproducts: The presence of oxygen due to inadequate degassing can lead to oxidative homocoupling of the boronic acid.[8]
By leveraging the quantitative data from these monitoring techniques, researchers can make informed decisions to modify reaction conditions—such as screening different ligands, bases, or solvent systems—to overcome these challenges and achieve a high-yielding, robust process.[10][19]
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. azom.com [azom.com]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Purification Strategies for Products of (2-(Methylamino)pyrimidin-5-yl)boronic Acid Reactions
Introduction
(2-(Methylamino)pyrimidin-5-yl)boronic acid is a pivotal building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its derivatives are integral to the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous pharmacologically active agents.[3] However, the successful synthesis of the target molecule is only half the battle; isolating the desired product in high purity from a complex reaction milieu presents a significant challenge.
Post-reaction mixtures often contain a heterogeneous mix of unreacted starting materials, inorganic salts, residual palladium catalyst, and various side products arising from processes like homocoupling and protodeboronation.[4] The inherent properties of the aminopyrimidine moiety and the boronic acid group can further complicate purification. This guide provides an in-depth exploration of robust, field-proven purification methodologies tailored for products derived from this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern the success of each technique.
Anticipating the Challenge: Common Impurities and Their Origins
A logical purification strategy begins with a thorough understanding of the potential impurities. The primary reaction, a Suzuki-Miyaura coupling, provides a predictable set of byproducts that must be addressed.
| Impurity | Chemical Origin | Key Characteristics & Removal Rationale |
| Unreacted Boronic Acid | Incomplete reaction; use of excess reagent. | Polar, acidic. Can be converted to a water-soluble boronate salt with a base wash.[5] Prone to dehydration to form boroxine trimers. |
| Protodeboronated Pyrimidine | Side reaction where the C-B bond is cleaved and replaced by a C-H bond. | Polarity similar to the product, often making chromatographic separation difficult.[4] |
| Unreacted Aryl Halide | Incomplete reaction. | Typically less polar than the biaryl product. Removable by chromatography. |
| Homocoupled Byproducts | Self-coupling of the aryl halide partner (Ar-Ar) or boronic acid. | Often have low solubility and may precipitate. Differ significantly in polarity from the desired product. |
| Residual Palladium Catalyst | From the reaction catalyst (e.g., Pd(PPh₃)₄). | Can often be removed by filtration through Celite® or silica gel, or by specific metal scavengers. |
| Inorganic Salts | Base used in the reaction (e.g., K₂CO₃, K₃PO₄). | Water-soluble. Removed during the initial aqueous work-up.[6][7] |
A Multi-Modal Purification Workflow
No single technique is universally effective. A successful purification campaign relies on a sequential, multi-modal approach that leverages the distinct physicochemical properties of the product and its contaminants. The following workflow illustrates a typical decision-making process.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Method 1: Foundational Purification via Aqueous Work-up
Causality & Principle: The initial work-up is a critical first pass designed to remove the bulk of inorganic salts and highly polar or water-soluble impurities. By carefully selecting the pH of the aqueous washes, a degree of chemical separation can be achieved. Boronic acids behave as Lewis acids and can be converted into water-soluble anionic tetrahedral boronate salts under basic conditions, facilitating their removal from the organic phase.[5][8][9]
Protocol: Standard Extractive Work-up
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (2-3 times the reaction solvent volume).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2x): To remove the bulk of inorganic salts and water-soluble solvents (e.g., dioxane, ethanol).
-
(Optional) 1M NaOH or NaHCO₃ Solution (1x): If unreacted this compound is a major impurity, this basic wash will convert it to its sodium boronate salt, extracting it into the aqueous layer.[5] Caution: Ensure the desired product is stable to base and not acidic enough to be extracted.
-
Brine (1x): To break up any emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]
Method 2: Purification by Crystallization
Causality & Principle: Crystallization is a powerful and scalable purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[11] An ideal solvent will dissolve the target compound completely at an elevated temperature but have low solubility upon cooling, allowing the product to crystallize out while impurities remain in the "mother liquor".[8][11] For pyrimidine derivatives, common solvent systems include alcohols, ethyl acetate, and binary mixtures involving an anti-solvent like hexanes.[11]
Protocol: Cooling Crystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find a suitable system. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid.[11][12]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[11]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to induce further crystallization and maximize the product yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[11][12]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System Examples for Pyrimidine Derivatives |
| Ethanol |
| Methanol/Water |
| Ethyl Acetate/Hexanes |
| Acetone/Hexanes[11] |
| Dichloromethane/Hexanes |
Method 3: High-Resolution Purification by Chromatography
Causality & Principle: Flash column chromatography is the workhorse of purification in research and development, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[13] However, both boronic acids and basic nitrogen-containing heterocycles can present challenges on standard silica gel due to strong, sometimes irreversible, interactions with the acidic silanol groups, leading to poor separation and product loss.[8][14]
Protocol: Standard Silica Gel Chromatography
-
TLC Analysis: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show the desired product with an Rf value of ~0.3-0.4 and good separation from impurities. Common eluents include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique generally provides better resolution for polar compounds.
-
Elution: Run the column using a gradient of increasing solvent polarity, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Advanced Chromatographic Protocols
When standard silica fails, modified stationary phases or additives can overcome common issues.
-
Boric Acid-Impregnated Silica:
-
Principle: Treating silica gel with a boric acid solution reduces the Lewis basicity of the surface silanol groups. This minimizes the over-adsorption of boronic acids and their pinacol esters, facilitating their smooth elution and improving recovery.[15][16]
-
Protocol: Prepare the stationary phase by slurrying silica gel in a 1-2% solution of boric acid in an appropriate solvent, followed by evaporation of the solvent. Pack the column with this modified silica.
-
-
Neutralized Chromatography:
-
Principle: The basic methylamino-pyrimidine group can interact strongly with acidic silica, causing streaking. This can be mitigated by using a less acidic stationary phase or by neutralizing the system.
-
Protocol Options:
-
Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase, which is less acidic and often better for basic compounds.[8]
-
Add a Basic Modifier: Add a small amount of triethylamine (~0.1-1%) to the eluent system. The triethylamine will preferentially bind to the acidic sites on the silica gel, allowing the basic product to elute more cleanly.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (2-(Methylamino)pyrimidin-5-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, in-depth troubleshooting, and validated protocols for the successful application of (2-(Methylamino)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and mastering its incorporation is key to advancing modern drug discovery.[1][2][3] This document provides actionable solutions to common challenges encountered when using this specific, functionalized heteroaryl boronic acid.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a unique coupling partner?
A1: This reagent possesses two key structural features that influence its reactivity. First, the boronic acid moiety is at the 5-position of the pyrimidine ring, which is generally favorable for the transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to good reactivity.[1][4] Second, the 2-methylamino group is an electron-donating substituent. This electronic effect can increase the nucleophilicity of the boronic acid, potentially facilitating a more efficient transmetalation.[1] However, the basic nitrogen atoms of the pyrimidine ring and the exocyclic amine can interact with the palladium catalyst, a common challenge with nitrogen-containing heterocycles.[5][6] Fortunately, modern catalyst systems are often robust enough to overcome this potential inhibition.[5]
Q2: I'm setting up my first reaction with this compound. What are the recommended starting conditions?
A2: For a robust starting point, we recommend a modern catalyst system known for its efficacy with heteroaryl substrates. A general protocol would involve a palladium precatalyst with a sterically hindered, electron-rich phosphine ligand.[1]
| Component | Recommendation | Molar % / Equivalents | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ | 1-2 mol% | Provides the active Pd(0) species. |
| Ligand | SPhos or XPhos | 2-4 mol% | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, mitigating catalyst deactivation.[1][7] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0-3.0 equiv. | Moderately strong bases that effectively form the active boronate species without excessively promoting side reactions.[2][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | 0.1 - 0.2 M | Common solvent systems that have proven effective for a wide range of Suzuki couplings.[1][2] |
| Temperature | 80-110 °C | N/A | Sufficient thermal energy to overcome activation barriers, but should be optimized to minimize decomposition.[7] |
This should be considered a starting point; optimization may be necessary for your specific aryl halide partner.[1][8]
Q3: My primary concern is the stability of the boronic acid. How can I prevent its decomposition?
A3: The primary decomposition pathway for heteroaryl boronic acids is protodeboronation, where the carbon-boron bond is replaced by a carbon-hydrogen bond.[9][10] This is often accelerated by high temperatures and harsh basic conditions.[10] The most effective strategy to prevent this is to convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate .[7][9][11] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low in the reaction mixture and minimizing the rate of protodeboronation.[9][12][13]
In-Depth Troubleshooting Guides
This section addresses specific issues you may encounter. Each guide explains the underlying cause and provides a logical sequence of steps to resolve the problem.
Problem 1: Low or No Product Formation, Significant Starting Material Remains
If your reaction shows poor conversion of the limiting reagent, the issue likely lies with the activity of the catalytic cycle.
Initial Diagnosis:
-
Was the reaction rigorously degassed? Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[11] Ensure all solvents are sparged with an inert gas (Argon or Nitrogen) and the reaction is assembled under a positive pressure of inert gas.[7][8]
-
Are your reagents pure and dry? Use anhydrous, degassed solvents. Ensure the base is a fine powder and of high purity.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Explanation of Causality: The choice of ligand is paramount. Standard ligands like PPh₃ may not be sufficient for coupling electron-rich heteroaryl boronic acids with challenging (e.g., electron-rich or sterically hindered) aryl chlorides.[14] More electron-rich and bulky phosphine ligands, such as the Buchwald-type biarylphosphines (SPhos, XPhos), are designed to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, thereby increasing the overall turnover frequency of the catalyst.[1][7]
Problem 2: The Main Byproduct is 2-(Methylamino)pyrimidine (Protodeboronation)
The presence of the deborylated starting material is a clear indication that protodeboronation is outcompeting the desired cross-coupling reaction.[15][16]
Mechanism of Protodeboronation: This side reaction involves the protonolysis of the carbon-boron bond.[9] It is often facilitated by a proton source (like water) and accelerated under the basic, high-temperature conditions required for the Suzuki-Miyaura coupling.[10][12]
Caption: Competing reaction pathways for the boronic acid.
Validated Mitigation Strategies:
-
Modify the Boron Reagent (Most Effective): Convert the boronic acid to its corresponding pinacol ester. Boronic esters are significantly more stable towards protodeboronation.[11][12] They participate in the catalytic cycle by slowly hydrolyzing to the boronic acid in situ, which keeps the concentration of the sensitive free boronic acid low at any given time.[9][13]
-
Optimize Reaction Conditions:
-
Lower the Temperature: If your catalyst system is highly active, reducing the temperature from 100 °C to 60-80 °C can significantly slow protodeboronation without halting the desired reaction.[12]
-
Use a Milder Base: If using a very strong base like NaOH, switch to K₃PO₄, Cs₂CO₃, or even KF. These bases are effective at promoting the reaction while being less harsh on the boronic acid.[7][11]
-
Control Water Content: While Suzuki reactions often benefit from some water, excess water can serve as the proton source for protodeboronation.[12] Try using anhydrous solvents or a carefully controlled amount of water (e.g., a 10:1 or 20:1 organic solvent to water ratio).
-
| Parameter | Impact on Protodeboronation | Recommended Action |
| Boron Reagent | High (Boronic Acid) vs. Low (Pinacol Ester) | Convert to Pinacol Ester |
| Temperature | Increases with higher temperature | Lower temperature to 60-80 °C |
| Base Strength | Increases with stronger bases | Use milder base (K₃PO₄, Cs₂CO₃) |
| Water | Can be a proton source | Use anhydrous or low-water conditions |
Validated Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can accelerate reaction times and is excellent for rapid optimization.[3][17]
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv, limiting reagent)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture, degassed)
-
Microwave reaction vessel with stir bar
Procedure:
-
To a microwave reaction vessel, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel with a cap.
-
Evacuate the vessel and backfill with argon. Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-Dioxane/H₂O solvent mixture.
-
Place the vessel in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.[3][17]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][7][18]
Protocol 2: Preparation of this compound pinacol ester
This protocol converts the boronic acid to its more stable pinacol ester derivative, which is highly recommended for challenging couplings.[12]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound and pinacol.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Alternatively, if using THF, add activated 4Å molecular sieves and stir the mixture at room temperature overnight.
-
Once the reaction is complete (monitor by LC-MS or ¹H NMR for disappearance of starting material), cool the mixture.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki coupling reaction without further purification.
Protocol 3: Reaction Monitoring
Consistent monitoring is key to successful optimization.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess reaction progress.[19][20] Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes) and visualize spots under UV light (254 nm).[19] The product should have a different Rf value than the starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting materials and formation of the product and any byproducts (e.g., protodeboronated species, homocoupled product).[21][22] This is the preferred method for accurate optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. youtube.com [youtube.com]
- 21. vapourtec.com [vapourtec.com]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
minimizing byproducts in (2-(Methylamino)pyrimidin-5-yl)boronic acid reactions
Welcome to the technical support center for reactions involving (2-(Methylamino)pyrimidin-5-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our advice is grounded in established mechanistic principles and practical laboratory experience.
Introduction: The Challenge of this compound in Cross-Coupling
This compound is a valuable building block in medicinal chemistry, often utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the substituted pyrimidine motif. However, like many heteroaryl boronic acids, it presents unique challenges. The pyrimidine ring is π-deficient, which can affect its reactivity in the catalytic cycle. Furthermore, the presence of nitrogen atoms, particularly the 2-(methylamino) group, can lead to catalyst inhibition or promote undesired side reactions.
The two most common side reactions that diminish the yield of the desired product are protodeboronation and homocoupling . This guide will provide a systematic approach to diagnosing and mitigating these issues.
Troubleshooting Guide: Minimizing Byproducts
This section addresses common issues encountered during reactions with this compound and provides a logical workflow for troubleshooting.
Problem 1: Low Yield of Desired Product with Significant Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be catalyzed by acid or base and is a major pathway for boronic acid decomposition.[1][2][3]
Symptoms:
-
Major byproduct observed is 2-(methylamino)pyrimidine.
-
Incomplete consumption of the coupling partner (e.g., aryl halide).
Diagnostic Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Problem 2: Significant Homocoupling of the Boronic Acid
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This is often mediated by the presence of oxygen or by the Pd(II) precatalyst.[4][5]
Symptoms:
-
Formation of 5,5'-bis(2-(methylamino)pyrimidine).
-
Reduced yield of the desired cross-coupled product.
Diagnostic Workflow:
Caption: Troubleshooting workflow for homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation with this compound?
A1: The primary causes are protodeboronation and homocoupling. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms make this substrate particularly susceptible.[6] The 2-methylamino group can potentially coordinate to the palladium center, which may alter the catalyst's activity and selectivity.
Q2: How does the choice of base impact the reaction?
A2: The base plays a critical role in the Suzuki-Miyaura reaction; it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] However, strong bases, especially hydroxides in aqueous solutions, can accelerate the rate of protodeboronation.[2][9] For a sensitive substrate like this compound, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over NaOH or KOH. The optimal choice will balance the need for boronate formation with the suppression of protodeboronation.[10]
Q3: Which palladium catalyst and ligand system is recommended?
A3: For challenging heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and reductive elimination are essential. Sterically hindered and electron-rich phosphine ligands are highly effective.[11] Good starting points include ligands such as SPhos, XPhos, or RuPhos, paired with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. These ligands can accelerate the desired cross-coupling, outcompeting the side reactions.[12][13]
Q4: What is the optimal solvent for this reaction?
A4: The solvent choice can be complex, as it influences catalyst stability, solubility of reagents, and reaction selectivity.[14][15] A common choice for Suzuki reactions is a mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water.[16] The water is necessary to solubilize the inorganic base. However, as noted, excess water can be a proton source for protodeboronation.[17] In cases of severe protodeboronation, anhydrous conditions with a soluble organic base or a base like KF might be beneficial.[8][18] The polarity of the solvent can also influence the reaction pathway, though the relationship is not always straightforward.[14][19]
Q5: How can I prevent oxygen-mediated homocoupling?
A5: Rigorous exclusion of oxygen is crucial.[5] This can be achieved by:
-
Using a solvent that has been thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 30-60 minutes.
-
Assembling the reaction under an inert atmosphere using a glovebox or Schlenk line techniques.
-
Subjecting the final reaction mixture to several vacuum/inert gas backfill cycles before heating.
Experimental Protocols
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Seal the flask and heat the reaction mixture at 80-100 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Condition Optimization
The following table summarizes typical starting points and potential optimizations for key reaction parameters.
| Parameter | Recommended Starting Condition | Optimization Strategy if Byproducts are Observed | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) | Switch to Pd(OAc)₂ or a pre-formed Pd(II)-ligand complex. | Different precursors can have different initiation kinetics. |
| Ligand | SPhos (4 mol%) | Screen other bulky, electron-rich ligands (XPhos, RuPhos). | Ligand choice is critical for catalyst stability and turnover.[11] |
| Base | K₃PO₄ (2.0 equiv) | Try K₂CO₃, Cs₂CO₃, or KF. Vary equivalents from 1.5 to 3.0. | Weaker bases can reduce protodeboronation.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Try THF/H₂O, Toluene, or anhydrous conditions with a soluble base. | Solvent affects solubility and catalyst activity.[14][20] |
| Temperature | 80-100 °C | Lower the temperature to 60-80 °C. | Higher temperatures can accelerate byproduct formation.[21] |
| Degassing | 3 x Vacuum/Ar cycles | Sparge solvent with Ar for 30-60 min prior to use. | Crucial for minimizing oxygen-mediated homocoupling.[5] |
Mechanistic Overview
A simplified illustration of the Suzuki-Miyaura catalytic cycle and the competing byproduct pathways.
Caption: Suzuki-Miyaura cycle and competing side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Technical Support Center: Preventing Protodeboronation of (2-(Methylamino)pyrimidin-5-yl)boronic acid
Introduction: Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with (2-(Methylamino)pyrimidin-5-yl)boronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of protodeboronation, ensuring the successful application of this versatile reagent in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesirable side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This reaction is a common challenge in Suzuki-Miyaura cross-coupling reactions. For this compound, this leads to the formation of 2-(methylamino)pyrimidine, a byproduct that reduces the yield of your desired product and can complicate purification. The susceptibility of this particular boronic acid is influenced by the electronic properties of the pyrimidine ring.[2]
Q2: How can I identify if protodeboronation is occurring in my experiment?
A2: Several signs can indicate that protodeboronation is taking place:
-
Reduced Yields: A lower-than-expected yield of the desired cross-coupled product is a primary indicator.
-
TLC Analysis: The appearance of a new spot on a TLC plate that corresponds to the less polar 2-(methylamino)pyrimidine byproduct.
-
LC-MS Data: Analysis of the crude reaction mixture will show a prominent peak with the mass corresponding to 2-(methylamino)pyrimidine.
-
NMR Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic signals for the proton that has replaced the boronic acid group.
Q3: Does the quality of the this compound reagent affect protodeboronation?
A3: Yes, the purity of the boronic acid is crucial. Impurities, such as residual acids or bases from the manufacturing process, can catalyze protodeboronation. It is always recommended to use high-purity this compound for optimal results.
Troubleshooting Guide: Strategies to Minimize Protodeboronation
This section offers a systematic approach to diagnosing and mitigating protodeboronation of this compound during your experiments.
Issue 1: Substantial formation of the 2-(methylamino)pyrimidine byproduct is observed.
Potential Cause: The reaction conditions, particularly pH, temperature, and solvent choice, may be favoring the protodeboronation pathway.[1]
Troubleshooting Steps:
-
pH Optimization: The rate of protodeboronation is highly dependent on the pH of the reaction mixture. Both highly acidic and strongly basic conditions can accelerate the cleavage of the carbon-boron bond.[1][3][4]
-
Recommendation: Maintain a mildly basic environment (pH 8-10). Weaker bases such as K₃PO₄ and K₂CO₃ are generally preferred over stronger bases like NaOH or KOH.[5]
-
-
Temperature Control: Elevated temperatures can increase the rate of protodeboronation.[3]
-
Recommendation: If your initial experiments were conducted at high temperatures (e.g., >100 °C), consider lowering the temperature to a range of 80-90 °C and extending the reaction time.
-
-
Solvent Selection: The choice of solvent plays a critical role in the stability of the boronic acid.
-
Recommendation: Use anhydrous solvents whenever possible. A common and effective solvent system is a mixture of a polar aprotic solvent like dioxane or THF with a minimal amount of water to facilitate the dissolution of the base.[6]
-
Issue 2: Inconsistent reaction yields despite optimized conditions.
Potential Cause: The boronic acid may be degrading during storage, or there could be an unfavorable equilibrium between the boronic acid and its more reactive anhydride form (boroxine).[7]
Troubleshooting Steps:
-
Conversion to a More Stable Derivative: To enhance stability, this compound can be converted to a boronate ester or a trifluoroborate salt.[1][8][9]
-
Recommendation:
-
Pinacol Ester Formation: React the boronic acid with pinacol to form the corresponding pinacol boronate ester. This derivative is generally more stable and less prone to protodeboronation.[9][10]
-
Trifluoroborate Salt Formation: Convert the boronic acid to its potassium trifluoroborate salt, which is a crystalline, air- and moisture-stable solid.[11][12][13]
-
-
-
Proper Storage and Handling: Boronic acids can be sensitive to atmospheric moisture and oxygen.
-
Recommendation: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (2-8 °C). For best results, use freshly opened or recently purified material.
-
Experimental Protocols
Protocol 1: Preparation of the Pinacol Boronate Ester
This protocol details the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene or THF.
-
Add 1.1 equivalents of pinacol to the solution.
-
Stir the mixture at room temperature or warm gently to 50-60 °C for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
If the reaction is slow, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water byproduct and drive the reaction to completion.
-
Once the reaction is complete, remove the solvent under reduced pressure. The resulting pinacol ester can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.
Protocol 2: In-situ Generation of the Potassium Trifluoroborate Salt
Potassium trifluoroborate salts offer enhanced stability and are often crystalline solids that are easier to handle than the corresponding boronic acids.[11][12]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve the this compound in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Add 4 equivalents of the saturated KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to obtain the solid potassium trifluoroborate salt, which can be used directly in the coupling reaction.
Visualizations
Diagram 1: The Protodeboronation Pathway
Caption: The general mechanism of protodeboronation.
Diagram 2: Protective Strategy via Boronate Ester Formation
Caption: Conversion to a stable boronate ester to mitigate protodeboronation.
Summary of Key Recommendations
| Parameter | Recommended Condition | Rationale |
| pH | 8 - 10 | To minimize both acid and base-catalyzed protodeboronation.[1][3][4] |
| Base | K₃PO₄, K₂CO₃ | Weaker bases are less likely to promote the side reaction.[5] |
| Temperature | 80 - 90 °C | To reduce the rate of protodeboronation.[3] |
| Solvent | Anhydrous Dioxane/Water or THF/Water | To minimize proton sources that can lead to cleavage of the C-B bond.[6] |
| Reagent Form | Pinacol boronate ester or Trifluoroborate salt | These derivatives provide enhanced stability against protodeboronation.[9][12] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (2-(Methylamino)pyrimidin-5-yl)boronic acid
Welcome to the technical support center for (2-(Methylamino)pyrimidin-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable building block in Suzuki-Miyaura cross-coupling reactions. As a substituted pyrimidine boronic acid, this reagent presents unique challenges and opportunities. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low conversion rates and optimize your reaction outcomes.
Introduction: Understanding the Reagent
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors for oncology.[1][2] Its structure, featuring an electron-rich aminopyrimidine core, makes it an interesting, yet sometimes challenging, coupling partner.
The pyrimidine core is an electron-deficient aromatic system, which generally makes the corresponding halides reactive coupling partners.[3] However, the boronic acid itself, particularly with the amino substituent at the C2 position, introduces specific reactivity patterns that must be carefully managed. The primary challenges arise from the Lewis basic nitrogen atoms of the pyrimidine ring, which can interact with and deactivate the palladium catalyst, and the inherent instability of many heteroaryl boronic acids.[4][5]
This guide will walk you through the most common issues encountered with this reagent and provide systematic strategies for overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing very low to no product formation. What are the most common culprits?
Low conversion is the most frequent issue and can typically be traced back to a few key factors. Systematically addressing these will solve the majority of problems.
A1: Initial Checks - The "Low-Hanging Fruit"
Before embarking on extensive optimization, always verify the fundamentals:
-
Reagent Quality:
-
Boronic Acid Stability: Heteroaryl boronic acids can be susceptible to decomposition over time. Visually inspect the reagent; it should be a free-flowing solid. Clumping may indicate hydration. Consider running a control reaction with a known, robust coupling partner to confirm the boronic acid's activity.
-
Purity of Other Reagents: Ensure the aryl/heteroaryl halide is pure and that the solvents are anhydrous and have been properly degassed. Suzuki reactions are highly sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[6][7]
-
-
Reaction Setup:
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox. Ensure solvents are thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[5]
-
Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This initial step can sometimes be inefficient.[6] Consider using a pre-formed, air-stable Pd(0) precatalyst, such as a Buchwald palladacycle, for greater reliability.[8] If you suspect your catalyst has degraded, test it on a simple, known reaction (e.g., coupling phenylboronic acid with bromobenzene).[6]
-
Q2: I've confirmed my reagents and setup are good, but my yield is still low. What is the most likely side reaction, and how can I prevent it?
A2: The Primary Culprit - Protodeboronation
The most common and detrimental side reaction for heteroaryl boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[9][10] This is especially prevalent with electron-deficient heteroaromatic systems under the basic and often heated conditions of the Suzuki-Miyaura coupling.[10]
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is often highly effective.[10][11]
-
Lower the Reaction Temperature: Higher temperatures increase the rate of protodeboronation.[10] If your catalyst system is sufficiently active, reducing the temperature (e.g., from 100 °C to 60-80 °C) can significantly improve the yield of the desired product by slowing the decomposition of the boronic acid.
-
Switch to a More Stable Boronic Acid Derivative: This is a very robust strategy. Converting the boronic acid to a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate provides a significant increase in stability.[4][9] These derivatives act as a "slow release" source of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing decomposition.[9]
Q3: I suspect my catalyst is being inhibited. How does this happen with a pyrimidine substrate, and what can I do about it?
A3: Overcoming Catalyst Deactivation - The "2-Pyridyl Problem" Analogy
The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] This is analogous to the well-documented "2-pyridyl problem," where the proximity of a ring nitrogen to the boronic acid group complicates the reaction.[4] For this compound, both the N1 and N3 atoms of the pyrimidine ring, as well as the exocyclic methylamino group, can potentially interact with the palladium center.
Solutions for Catalyst Inhibition:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich monophosphine ligands, such as those developed by the Buchwald and Fu laboratories (e.g., XPhos, SPhos, RuPhos ).[4] These ligands promote the crucial oxidative addition and reductive elimination steps and their steric bulk can help prevent the pyrimidine nitrogen from binding to the palladium center and inhibiting catalysis.
-
Use Advanced Precatalysts: Modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles, PEPPSI-type catalysts) are designed for high activity and stability.[8] They are often more effective than generating the active catalyst in situ and can overcome the challenges posed by difficult substrates at lower catalyst loadings.
Optimizing Reaction Conditions: A Data-Driven Approach
Finding the optimal conditions for a challenging Suzuki-Miyaura coupling often requires systematic screening. Below is a summary table of recommended starting points and variables to screen for the coupling of this compound.
| Component | Recommended Starting Conditions & Variations | Rationale & Expert Insights |
| Palladium Precatalyst | 1. XPhos Pd G3 (2 mol%) 2. SPhos Pd G2 (2 mol%)3. Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)4. Pd(PPh₃)₄ (5 mol%) | Buchwald precatalysts are highly active and reliable for heteroaryl couplings.[8] Pd(PPh₃)₄ is a classic choice but often less effective for challenging substrates.[12] |
| Base | 1. K₃PO₄ (2-3 equiv.) 2. Cs₂CO₃ (2-3 equiv.)3. K₂CO₃ (2-3 equiv.) | Weaker inorganic bases are preferred to minimize protodeboronation.[10][11] Cs₂CO₃ is often very effective but more expensive. |
| Solvent System | 1. 1,4-Dioxane / H₂O (10:1) 2. Toluene / H₂O (10:1)3. THF / H₂O (10:1) | Aprotic solvents with a small amount of water are standard. Water is often necessary for the catalytic cycle, but excess can promote protodeboronation.[10] Anhydrous conditions can be attempted but may require different base/boron sources. |
| Temperature | 1. 80-100 °C 2. 60 °C3. Microwave (100-150 °C) | Start at a moderate temperature. If decomposition is observed, lower the temperature. Microwave heating can significantly shorten reaction times but may require careful optimization to avoid decomposition.[4] |
| Boron Source | 1. Boronic Acid (1.2-1.5 equiv.) 2. Pinacol Ester (1.2 equiv.)3. MIDA Boronate (1.2 equiv.) | Using a slight excess of the boronic acid is common. If protodeboronation is severe, switching to the more stable pinacol or MIDA esters is the most effective solution.[4] |
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying mechanisms is key to rational troubleshooting. Below are diagrams illustrating the Suzuki-Miyaura catalytic cycle and a decision-making workflow for addressing low conversion rates.
The Suzuki-Miyaura Catalytic Cycle with this compound
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and potential for catalyst inhibition by the nitrogen-containing pyrimidine ring.
Troubleshooting Workflow for Low Conversion Rates
Caption: A systematic workflow for troubleshooting and optimizing low-yield Suzuki-Miyaura reactions.
Experimental Protocols: Recommended Starting Point
This protocol is a general starting point and should be optimized for your specific aryl/heteroaryl halide.
Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio, to achieve a 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in the microwave reactor and heat to the desired temperature (start with 100-120 °C) for the specified time (start with 15-30 minutes).[4]
-
Workup and Analysis: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by LC-MS or ¹H NMR to determine conversion.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
References
- 1. A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions [rimpacts.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling with (2-(Methylamino)pyrimidin-5-yl)boronic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting, field-proven protocols, and expert insights into the challenges associated with the Suzuki-Miyaura cross-coupling of (2-(Methylamino)pyrimidin-5-yl)boronic acid, particularly when steric hindrance is a significant factor.
Introduction: The Challenge of Hindered Pyrimidines
This compound is a valuable building block in medicinal chemistry, offering a hydrogen bond donor and acceptor motif within a heteroaromatic scaffold. However, its successful implementation in Suzuki-Miyaura cross-coupling reactions is often hampered by steric and electronic challenges. When paired with a sterically demanding aryl halide (e.g., one with ortho-substituents), the reaction rate can plummet, leading to low yields, incomplete conversion, and the formation of undesired byproducts.
The core of the issue lies in the intricate dance of the palladium-catalyzed cycle. Steric bulk on either coupling partner can impede any of the three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the pyrimidine group from boron to palladium, and the final reductive elimination that forms the desired C-C bond.[1][2][3] This guide will dissect these issues and provide actionable solutions.
Visualizing the Steric Clash
The diagram below illustrates the steric challenge during the reductive elimination step, where the bulky ortho-substituents on the aryl partner clash with the pyrimidine ring system on the palladium complex. This repulsion raises the activation energy of this crucial bond-forming step.
Caption: Steric repulsion between coupling partners on the Pd(II) center.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is failing or giving very low yields. What are the primary causes?
A1: Low conversion is the most common issue and typically stems from one or more of the following factors:
-
Inappropriate Catalyst/Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for sterically hindered substrates.[1][2] The catalytic cycle stalls, usually at the oxidative addition or reductive elimination step.
-
Steric Hindrance: The sheer bulk of your aryl halide partner (e.g., ortho,ortho'-disubstituted) can physically prevent it from efficiently approaching the palladium catalyst or undergoing the final bond formation.[3][4]
-
Catalyst Deactivation: The Lewis-basic nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]
-
Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[6][7] This is often exacerbated by excess water or non-optimal base choice.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are not universal. A set of conditions that works for one substrate pair may fail for a more challenging one.[2][8]
Q2: How do I select the right catalyst and ligand to overcome steric hindrance?
A2: The key is to use a palladium precatalyst paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand .[1][9]
Causality:
-
Bulky Ligands (e.g., Buchwald ligands) promote the formation of a highly reactive, monoligated L-Pd(0) species. This less-crowded intermediate is better able to undergo oxidative addition with a hindered aryl halide.[8][10]
-
Electron-Rich Ligands increase the electron density on the palladium center. This accelerates the rate-limiting oxidative addition step and, crucially, facilitates the final reductive elimination step to release your product.[10]
| Ligand Class | Specific Examples | Recommended For |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | General purpose for hindered substrates. Excellent starting point.[2][8] |
| Specialized Phosphines | AntPhos, R-Phos | Extremely hindered couplings (e.g., forming tri- or tetra-ortho-substituted biaryls).[11][12] |
| N-Heterocyclic Carbenes | IPr, SImes | High thermal stability and activity, very effective for hindered systems.[2][9] |
| Ferrocenyl Phosphines | dppf | Good general ligand, but may be less effective than modern Buchwald-type ligands for severe steric clash.[13] |
Q3: What is the optimal base and solvent combination for this hindered coupling?
A3: The base activates the boronic acid for transmetalation, and its strength and solubility are critical. The solvent must solubilize all components and is often chosen for its boiling point to allow for sufficient reaction temperature.
-
Bases: A moderately strong inorganic base is typically preferred.
-
K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging Suzuki couplings. It is effective and generally avoids base-sensitive functional groups.[2][8][11]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble carbonate base that can be effective.
-
K-t-BuOK (Potassium tert-Butoxide): A very strong base that can be highly effective, especially with less reactive aryl chlorides, but may not be compatible with all functional groups.[2][9]
-
-
Solvents: Anhydrous, degassed aprotic solvents are standard.
-
Toluene or Dioxane: These are the most common and reliable solvents for hindered couplings, allowing for temperatures around 100-110 °C.[8][9]
-
Anhydrous Conditions: For heteroaryl boronic acids prone to protodeboronation, using strictly anhydrous conditions can be beneficial.[5] However, a small amount of water can sometimes be advantageous when using phosphate or carbonate bases.[2]
-
Q4: I'm observing a significant amount of homocoupling of my boronic acid and/or protodeboronation. How can I mitigate these side reactions?
A4: These side reactions compete with your desired cross-coupling and are common with heteroaryl boronic acids.
-
To Minimize Protodeboronation:
-
Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, like a neopentyl glycol or pinacol boronic ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low.[14] Potassium heteroaryltrifluoroborates are also known to be more robust against protodeboronation.[15]
-
Strictly Anhydrous Conditions: As mentioned, minimizing water can suppress this hydrolysis pathway.[5]
-
Optimize the Base: Ensure the chosen base is not overly harsh.
-
Faster Catalysis: The most effective strategy is to accelerate the desired Suzuki coupling so it outcompetes the decomposition pathway. This brings us back to choosing a highly active catalyst system (See Q2).[6]
-
-
To Minimize Homocoupling:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester, but avoid a large excess.
-
Slow Addition: In some cases, adding the boronic acid solution slowly via syringe pump can minimize its concentration and reduce the rate of homocoupling.[1]
-
Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with a different ligand may be necessary.
-
Troubleshooting Workflow
If you are facing issues, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting hindered couplings.
Optimized Experimental Protocols
Safety Note: All procedures should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol A: Standard Conditions for Less Hindered Aryl Halides
This protocol is a good starting point for aryl bromides with minimal or no ortho-substitution.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: Optimized Conditions for Sterically Demanding Aryl Halides
This protocol is designed for challenging substrates, such as ortho,ortho'-disubstituted aryl chlorides or bromides.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv) and the chosen palladium precatalyst/ligand system (e.g., XPhos Pd G3, 3 mol %).
-
Inert Atmosphere: Seal the flask and thoroughly purge with argon or nitrogen (perform 3-4 vacuum/backfill cycles).
-
Reagent Addition: Under a positive pressure of argon, add the this compound pinacol ester (1.5 equiv) and potassium tert-butoxide (K-t-BuOK, 3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Follow steps 6-8 from Protocol A. For particularly difficult purifications, a preparatory HPLC may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with (2-(Methylamino)pyrimidin-5-yl)boronic acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(Methylamino)pyrimidin-5-yl)boronic acid. This valuable building block is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize a wide array of compounds with significant pharmacological potential.
However, the inherent chemical nature of this substrate presents a common and often frustrating challenge: catalyst poisoning. The nitrogen atoms in the pyrimidine ring and the exocyclic methylamino group are Lewis basic and can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, resulting in diminished reaction yields, stalled reactions, and inconsistent results.[1][2][3]
This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose, mitigate, and overcome catalyst poisoning in your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is showing low to no conversion. What are the most likely causes?
A1: Low or no conversion is a classic symptom of catalyst deactivation. The primary culprits are typically:
-
Catalyst Poisoning: The nitrogen atoms on your boronic acid are likely coordinating to the palladium center, inhibiting its catalytic activity.[1][2][3]
-
Inactive Catalyst: Ensure your palladium source and ligand are fresh and active. Some palladium pre-catalysts are sensitive to air and moisture.[4]
-
Oxygen Contamination: Oxygen can lead to the undesirable homocoupling of your boronic acid and decomposition of the catalyst.[4]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent.[4]
Q2: My reaction starts but then stalls after about 30-50% conversion. What does this indicate?
A2: A stalling reaction often points to gradual catalyst deactivation. The initial turnover occurs before the catalyst is fully poisoned by the substrate, product, or an impurity.[2] Consider slow-release strategies or a more robust catalyst system.
Q3: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is often promoted by the presence of oxygen or certain Pd(II) species.[5] Ensure your reaction is rigorously degassed. Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species can also minimize this side reaction.
Q4: What role does the base play in these reactions, and how do I choose the right one?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6][7] For challenging substrates like aminopyrimidines, inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than organic bases.[5]
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion
Low or non-existent conversion is the most common issue when working with this compound. This troubleshooting guide will walk you through a systematic approach to identify and resolve the root cause.
Caption: A workflow diagram for troubleshooting low yields.
-
Verify Reagent Purity:
-
This compound: This compound can be prone to degradation. Verify its purity by NMR or LC-MS. If necessary, purify by recrystallization.
-
-
Ensure a Rigorously Inert Atmosphere:
-
Optimize the Catalyst System:
-
Ligand Selection: The choice of ligand is paramount. The nitrogen atoms in the aminopyrimidine substrate can compete with the phosphine ligand for coordination to the palladium center. To mitigate this, use bulky, electron-rich phosphine ligands. These ligands sterically hinder the coordination of the pyrimidine nitrogen and increase the electron density on the palladium, which can promote the desired catalytic steps.[1][2]
-
Recommended Ligands: XPhos, SPhos, RuPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃).[1]
-
-
Catalyst Loading: While not a substitute for optimization, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial deactivation.[1]
-
-
Screen Bases and Solvents:
-
Bases: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a robust and frequently effective choice for challenging Suzuki couplings.[5] Cesium carbonate (Cs₂CO₃) is another excellent alternative.
-
Solvents: Aprotic polar solvents are commonly used. A mixture of 1,4-dioxane and water is a good starting point. For anhydrous conditions, toluene or DME can be effective.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | XPhos | SPhos | P(t-Bu)₃ |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | 2-MeTHF |
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4][5]
Problem 2: Reaction Stalls After Initial Conversion
A reaction that starts but fails to reach completion is a strong indicator of catalyst deactivation during the reaction.
Caption: Simplified mechanism of catalyst deactivation.
-
Incremental Substrate Addition: Instead of adding all the this compound at the beginning, a slow, continuous addition via syringe pump can maintain a low concentration of the potential poison, extending the catalyst's lifetime.[2]
-
Use of Additives: In some cases, additives can act as "dummy ligands" to protect the catalyst. However, this requires careful screening.
-
Switch to a More Robust Catalyst System: N-Heterocyclic Carbene (NHC) ligands can form very stable complexes with palladium, which can be more resistant to poisoning by nitrogen heterocycles.[8] Consider screening NHC-Pd pre-catalysts like PEPPSI™-IPr.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Effects in (2-(Methylamino)pyrimidin-5-yl)boronic acid Suzuki Coupling
Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with (2-(Methylamino)pyrimidin-5-yl)boronic acid. This guide is tailored for researchers, scientists, and drug development professionals to address the critical influence of temperature on this specific transformation. The inherent characteristics of this heteroaryl boronic acid present unique challenges, and precise temperature control is paramount for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. Could temperature be the primary issue?
A1: Yes, temperature is a highly critical parameter. While Suzuki couplings generally require heat to proceed at a reasonable rate, elevated temperatures can be detrimental when working with electron-deficient and nitrogen-containing heteroaryl boronic acids like this compound.[1][2][3] High temperatures can accelerate decomposition pathways, primarily protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3][4] It's a delicate balance; the temperature must be sufficient to drive the catalytic cycle forward without promoting significant degradation of your starting material. An optimal temperature is often found in the range of 80-110 °C, but this can be highly dependent on the specific substrates, catalyst system, and solvent used.[3][5]
Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this through temperature management?
A2: Protodeboronation is a common side reaction for heteroaryl boronic acids, especially those with electron-withdrawing groups, and is often exacerbated by high temperatures.[1][4] To minimize this, consider the following temperature-related strategies:
-
Stepwise Temperature Ramping: Instead of immediately heating the reaction to the target temperature, a gradual increase can be beneficial. This allows for the initial stages of the catalytic cycle to occur at a lower temperature where the boronic acid is more stable.
-
Use of Microwave Irradiation: Microwave-assisted synthesis can be highly effective.[2] It allows for rapid heating to the desired temperature, potentially reducing the overall reaction time and minimizing the window for thermal decomposition.[2] Often, microwave protocols for similar substrates operate between 100-150 °C for short durations (10-30 minutes).[2]
-
Lowering the Reaction Temperature: If protodeboronation is severe, a systematic lowering of the reaction temperature by 10-20 °C increments should be explored. While this may slow down the reaction, it can significantly preserve the boronic acid.[6]
Q3: Can the choice of palladium catalyst and ligands influence the optimal reaction temperature?
A3: Absolutely. The thermal stability and activity of the palladium catalyst are directly linked to the chosen ligand.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to form highly active and thermally stable palladium complexes.[2] These catalysts can often promote the reaction at lower temperatures, thereby reducing the risk of thermal decomposition of the boronic acid.[2]
-
Palladacycle Precatalysts: These are often more thermally stable than catalysts generated in situ from a palladium salt and a ligand, making them suitable for reactions that require sustained heating.[7]
-
Catalyst Decomposition: At excessively high temperatures, palladium catalysts can decompose to form palladium black, which is catalytically inactive.[8] If you observe the formation of a black precipitate, it's a strong indication that the reaction temperature is too high for your chosen catalyst system.[8]
Troubleshooting Guide: Temperature-Related Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | Reaction temperature is too low, leading to a slow or stalled reaction. | Systematically increase the reaction temperature in 10 °C increments. Consider switching to a more active catalyst system (e.g., using a Buchwald ligand) that can operate at lower temperatures.[2] |
| Significant Protodeboronation | Reaction temperature is too high, causing thermal decomposition of the boronic acid.[1] | Decrease the reaction temperature. Use a more stable boronic acid derivative, such as a pinacol ester.[9] Shorten the reaction time by closely monitoring the reaction progress.[10] |
| Formation of Palladium Black | The reaction temperature exceeds the thermal stability of the palladium catalyst.[8] | Reduce the reaction temperature. Switch to a more thermally stable catalyst, such as a palladacycle.[7] Ensure proper degassing to prevent oxidative degradation of the catalyst at high temperatures. |
| Inconsistent Results/Runaway Reaction | Poor heat transfer and control, especially on a larger scale, leading to localized "hot spots." | Ensure vigorous stirring to maintain a homogeneous temperature throughout the reaction mixture.[11] For larger-scale reactions, consider using a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, controlled addition of one of the reagents may be necessary.[12] |
| Homocoupling of Boronic Acid | Can be promoted by oxygen at elevated temperatures.[9] | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl halide.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80 °C and optimize as needed).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Understanding the Causality: Why Temperature Matters
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Temperature influences the rate of each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of high temperature.
-
Oxidative Addition: The insertion of the palladium(0) catalyst into the aryl-halide bond. This step is generally accelerated by heat.
-
Transmetalation: The transfer of the pyrimidinyl group from the boronic acid to the palladium center. This is often the rate-limiting step and is highly sensitive to the base, solvent, and temperature. For electron-deficient boronic acids, this step can be sluggish, requiring thermal energy to proceed efficiently.[1]
-
Reductive Elimination: The final step where the desired C-C bond is formed, and the palladium(0) catalyst is regenerated. This step is also typically favored by higher temperatures.
The challenge with this compound lies in finding a temperature that accelerates the desired transmetalation and reductive elimination steps without significantly promoting the undesired protodeboronation side reaction. The electron-deficient nature of the pyrimidine ring and the presence of the basic nitrogen atoms make the C-B bond more susceptible to cleavage, a process that is kinetically favored at higher temperatures.[1][2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Mitigating Homocoupling of (2-(Methylamino)pyrimidin-5-yl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering homocoupling side reactions with (2-(Methylamino)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this persistent impurity and optimize your reaction outcomes.
Troubleshooting Guide: Rapidly Addressing Homocoupling
This section is formatted in a question-and-answer style to directly address the most common issues and observations in the lab.
Q1: I am observing a significant amount of a symmetrical biaryl impurity in my Suzuki-Miyaura reaction. What is the likely cause?
A1: The formation of a symmetrical biaryl, derived from the coupling of two molecules of your boronic acid, is a classic sign of homocoupling. This side reaction is a common challenge in Suzuki-Miyaura couplings and can significantly reduce the yield of your desired cross-coupled product while complicating purification.[1]
Q2: What are the primary chemical pathways that lead to this homocoupling side reaction?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1][2][3][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][5][6] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.
Q3: My reaction is turning black, and I'm seeing poor conversion and significant homocoupling. What's happening?
A3: The formation of palladium black (insoluble palladium nanoparticles) is often associated with catalyst deactivation. This can be caused by several factors, including the presence of oxygen or impurities. When the catalyst is not efficiently participating in the desired cross-coupling cycle, side reactions like homocoupling can become more prevalent. Stabilizing the Pd(0) species with appropriate ligands is crucial to prevent the formation of palladium black.[5]
Q4: I've tried degassing my solvents, but I still see homocoupling. What other practical steps can I take immediately to reduce it?
A4: While degassing is a crucial first step, other factors can contribute. Here are some immediate actions you can take:
-
Optimize Your Palladium Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd₂(dba)₃ to bypass the initial reduction step that can promote homocoupling.[5][7]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of the intermediates that lead to homocoupling.[5][7] Ligands like SPhos have been shown to be effective in suppressing homocoupling.[8][9]
-
Control Reagent Addition: Instead of adding all reagents at once, consider the slow addition of the boronic acid to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction.[10][11]
Frequently Asked Questions (FAQs): Deeper Insights into Homocoupling
This section provides more detailed explanations of the underlying chemistry and preventative strategies.
Q5: How does the choice of base influence the extent of homocoupling?
A5: The base plays a critical role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13][14][15] However, the choice and amount of base can also impact side reactions. A very strong base or a high concentration of base can sometimes accelerate the decomposition of sensitive boronic acids or influence the stability of the palladium catalyst, indirectly promoting homocoupling. It is often a matter of empirical optimization to find a base that facilitates the desired cross-coupling efficiently without promoting side reactions.
Q6: Can the solvent system affect the level of homocoupling?
A6: Yes, the solvent can have a significant impact. The solvent influences the solubility of reagents and the stabilization of catalytic intermediates.[16][17][18][19][20] For instance, certain polar aprotic solvents can stabilize anionic palladium complexes that may have different reactivity profiles.[18] Aqueous solvent mixtures can sometimes promote homocoupling if not properly deoxygenated.[16] It is often beneficial to screen a few different solvent systems to find one that maximizes the yield of the desired product while minimizing homocoupling.
Q7: Are heteroaryl boronic acids like this compound more prone to homocoupling?
A7: Heteroaryl boronic acids, especially those with nitrogen-containing heterocycles, can be more challenging substrates in Suzuki-Miyaura couplings.[5][9] They are often more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), which can lead to the formation of the corresponding arene as a byproduct.[5] While not directly homocoupling, this decomposition pathway reduces the concentration of the boronic acid available for the desired cross-coupling, potentially making side reactions like homocoupling more prominent.
Q8: What is the "slow-release" strategy, and how can it help with my homocoupling problem?
A8: The "slow-release" strategy involves using a protected form of the boronic acid, such as a boronic ester (e.g., a pinacol ester) or a MIDA boronate.[9][10][11] These reagents slowly hydrolyze under the reaction conditions to release the active boronic acid. This maintains a very low concentration of the free boronic acid in the reaction mixture at any given time, which can significantly suppress concentration-dependent side reactions like homocoupling and protodeboronation.[10][11]
Experimental Protocols and Data
Table 1: Summary of Strategies to Mitigate Homocoupling
| Strategy | Parameter | Recommended Change | Rationale |
| Oxygen Exclusion | Reaction Atmosphere | Use a robust inert atmosphere (e.g., subsurface nitrogen sparging).[6][21] | Minimizes oxygen-mediated oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[1][2][3][4] |
| Palladium Source | Catalyst Precursor | Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂).[5][7] | Avoids the initial reduction of Pd(II) which can proceed via homocoupling of the boronic acid.[1][6] |
| Ligand Choice | Phosphine Ligand | Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[8][9] | Promotes reductive elimination and sterically hinders the approach of two boronic acid molecules to the palladium center.[5][7] |
| Base Selection | Base Strength/Type | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | The optimal base can vary depending on the specific substrates and can influence the rate of the desired reaction versus side reactions.[14] |
| Solvent System | Solvent | Screen various aprotic solvents (e.g., dioxane, THF, toluene).[16][19] | Solvent can affect catalyst stability and the relative rates of the catalytic cycle steps.[17][18][20] |
| Reagent Addition | Boronic Acid | Add the boronic acid solution slowly over a period of time.[10][11] | Maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction. |
| Boronic Acid Surrogate | Reagent Form | Use a boronic ester (e.g., pinacol ester) or MIDA boronate.[9][10][11] | Implements a "slow-release" strategy to minimize the concentration of the free, reactive boronic acid.[10][11] |
Protocol 1: General Procedure for Minimizing Homocoupling via Rigorous Oxygen Exclusion
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and ligand.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the base to the reaction vessel via syringe.
-
To degas the solvent, bubble nitrogen or argon through it for at least 30 minutes prior to use.
-
For particularly sensitive reactions, a subsurface sparge of the reaction mixture with nitrogen for 15-30 minutes can be beneficial before adding the final reagents.[6][21]
-
Dissolve the this compound in a separate flask in degassed solvent.
-
Add the boronic acid solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature and monitor by an appropriate analytical technique (e.g., LC-MS, GC-MS).
Protocol 2: Slow Addition of Boronic Acid
-
Set up the reaction as described in Protocol 1, but do not add the boronic acid to the main reaction vessel initially.
-
Prepare a solution of the this compound in a portion of the degassed solvent in a separate flask or a syringe.
-
Heat the main reaction mixture containing the aryl halide, catalyst, ligand, and base to the desired temperature.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 1-4 hours.
-
After the addition is complete, continue to stir the reaction at the set temperature until completion.
Visualizing the Chemistry
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
Caption: Catalytic cycle of Suzuki-Miyaura coupling and the competing oxygen-mediated homocoupling pathway.
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. wwjmrd.com [wwjmrd.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the Suzuki Coupling of 5-Pyrimidinylboronic Acids: A Comparative Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents.[1][2] The pyrimidine motif is a privileged scaffold in medicinal chemistry, and pyrimidinylboronic acids are thus crucial building blocks for drug discovery and development.[2] However, not all isomeric pyrimidinylboronic acids exhibit the same reactivity. This guide provides an in-depth comparative analysis of the reactivity of 5-pyrimidinylboronic acid, contrasting it with its 2- and 4-isomers in the Suzuki-Miyaura coupling. We will delve into the electronic and steric factors governing their performance, provide supporting experimental data from the literature, and offer practical protocols for researchers.
The Decisive Factors: Understanding Reactivity in Pyrimidinylboronic Acids
The success and rate of a Suzuki-Miyaura coupling are dictated by the intricate interplay of several factors, primarily the electronic nature of the coupling partners, steric hindrance, and the stability of the boronic acid itself.[2] When comparing the pyrimidinylboronic acid isomers, the position of the boronic acid group on the π-deficient pyrimidine ring is the most critical determinant of reactivity.[3]
Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3] This electron deficiency profoundly influences the reactivity of the attached boronic acid. The nitrogen atoms withdraw electron density from the ring carbons, affecting the nucleophilicity of the organoboronic acid in the crucial transmetalation step of the Suzuki catalytic cycle.
Computational studies, such as Natural Bond Orbital (NBO) analysis, reveal the distribution of electron density across the ring.[4] The nitrogen atoms create a polarization of the π-electron system, leading to a significant variation in the electron density at the carbon positions.[4] The 2-, 4-, and 6-positions are the most electron-deficient, while the 5-position is comparatively less so.[3]
This electronic disparity has a direct impact on the transmetalation step of the Suzuki coupling. Transmetalation, often the rate-determining step, involves the transfer of the organic group from the boron atom to the palladium center. A more electron-rich (and therefore more nucleophilic) organic partner generally facilitates a faster transmetalation.[5]
The Isomeric Divide: A Reactivity Hierarchy
Based on the electronic properties of the pyrimidine ring and extensive empirical evidence, a clear reactivity trend emerges among the isomers:
5-Pyrimidinylboronic Acid > 4-Pyrimidinylboronic Acid > 2-Pyrimidinylboronic Acid
-
5-Pyrimidinylboronic Acid: The Performer. The boronic acid moiety at the 5-position is situated at the most electron-rich carbon of the pyrimidine ring.[2][3] This favorable electronic environment enhances the nucleophilicity of the boronic acid, promoting efficient and often high-yielding Suzuki couplings with a wide variety of aryl and heteroaryl halides.[2]
-
4-Pyrimidinylboronic Acid: The Intermediate. With the boronic acid at the electron-deficient 4-position, this isomer is generally less reactive than its 5-substituted counterpart.[2] The strong electron-withdrawing effect of the adjacent nitrogen atoms can slow the transmetalation step. However, successful couplings are frequently reported, often requiring more forcing conditions, highly active catalyst systems, or more reactive coupling partners (e.g., aryl iodides or electron-poor aryl bromides).[6][7]
-
2-Pyrimidinylboronic Acid: The Challenge. This isomer presents the most significant challenges in Suzuki couplings.[2] Its low reactivity is a consequence of two primary factors:
-
Extreme Electron Deficiency: The C-2 position is highly electron-deficient, being situated between two nitrogen atoms, which severely retards the transmetalation rate.
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to chelation with the palladium catalyst.[2] This coordination can inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle. This phenomenon is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2][8]
-
Comparative Performance: A Look at the Data
While a direct, side-by-side comparison of the three isomers under identical conditions is challenging to extract from the existing literature due to the varied substrates and reaction parameters used, we can analyze representative examples to illustrate the established reactivity trends.
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Pyrimidinyl-BA | 5-Bromo-pyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 18 | 78 | [9] |
| 5-Pyrimidinyl-BA | 4,6-Dichloro-pyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 18 | 56 (bis-arylated) | [9] |
| 4-Pyrimidinyl-BA | 4-Bromo-acetophenone | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 1 | 97 | [6] |
| 2-Pyridyl-boronate | 5-Bromo-pyrimidine | Pd₂(dba)₃ / P(tBu)₂Ph | KF | 1,4-Dioxane | 100 | 12 | 91 | [10] |
| 2-Pyridyl-boronate | 4-Bromo-isoquinoline | Pd₂(dba)₃ / P(tBu)₂Ph | KF | 1,4-Dioxane | 100 | 12 | 82 | [10] |
*Data for lithium triisopropyl 2-pyridylboronate is included as a close and more reactive analogue to the challenging 2-pyrimidinylboronic acid, demonstrating a successful strategy.
As the table suggests, 5-pyrimidinylboronic acid can participate in demanding couplings, such as the double coupling with a dichloropyrimidine, to give good yields under standard conditions.[9] 4-Pyrimidyl derivatives, in this case a tosylate, can also provide excellent yields, particularly with the aid of microwave irradiation.[6] For the challenging 2-substituted systems, derivatization to a more reactive boronate species and the use of specialized ligands are often necessary to achieve high conversion.[10]
Navigating Challenges: Protodeboronation
A significant side reaction that plagues Suzuki couplings, especially with heteroaryl boronic acids, is protodeboronation.[11] This is the cleavage of the C-B bond by a proton source (often water in the presence of a base), leading to the formation of the corresponding unsubstituted heterocycle and reducing the yield of the desired coupled product.[11]
The susceptibility to protodeboronation is highly dependent on the structure of the boronic acid and the pH of the reaction medium. Electron-deficient heteroaryl boronic acids and those prone to catalyst inhibition, such as the 2-pyrimidinyl isomer, are often more susceptible to this decomposition pathway.[2] Strategies to mitigate protodeboronation include:
-
Using anhydrous conditions.[11]
-
Employing more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2]
-
Utilizing highly active catalyst systems that promote a rapid coupling, outcompeting the slower protodeboronation.[12]
Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with 5-Pyrimidinylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (1.0 equiv), 5-pyrimidinylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative (e.g., 4-chloropyrimidine, 1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[7][13]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water).
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[13]
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key processes and relationships.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reactivity comparison of pyrimidinylboronic acid isomers.
References
- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Practitioner's Guide to Suzuki-Miyaura Coupling: (2-(Methylamino)pyrimidin-5-yl)boronic Acid vs. Its Pinacol Ester
In the landscape of modern drug discovery and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1][2] For medicinal chemists, the pyrimidine core is a privileged scaffold, appearing in a multitude of bioactive agents.[1] Consequently, the selection of the appropriate pyrimidine-bearing building block is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of two commonly employed reagents for the installation of the (2-(methylamino)pyrimidin-5-yl) moiety: the free boronic acid and its pinacol ester.
The choice between these two reagents is not merely one of convenience but a strategic decision rooted in the fundamental trade-off between reactivity and stability.[3] While the free boronic acid is generally the more reactive species, its pinacol ester counterpart offers enhanced stability, which can be crucial for handling, storage, and success in complex synthetic routes.[3]
At a Glance: Key Differences
| Feature | (2-(Methylamino)pyrimidin-5-yl)boronic acid | This compound pinacol ester |
| Primary Advantage | Higher intrinsic reactivity, potentially faster reaction times. | Superior stability (shelf-life, handling, chromatography).[3] |
| Key Challenge | Susceptibility to protodeboronation and boroxine formation. | Slower reaction rates may require more forcing conditions. |
| Physical State | Typically a solid, can be challenging to purify. | Often a crystalline solid, amenable to standard purification.[3] |
| Solubility | Generally soluble in polar/aqueous solvent mixtures. | More soluble in common organic solvents. |
| Typical Use Case | Rapid, straightforward couplings with robust partners. | Multi-step syntheses, couplings with sensitive substrates, library synthesis. |
The Stability-Reactivity Paradigm
The core of the comparison lies in the chemical nature of the boronic acid functional group. A free boronic acid exists in equilibrium with its cyclic anhydride, a trimeric boroxine, especially upon dehydration. This, along with its susceptibility to protodeboronation (cleavage of the C-B bond by a proton source), can lead to reagent degradation and reduced yields.[1] The electron-donating methylamino group on the pyrimidine ring can increase the electron density at the carbon-boron bond, which may facilitate the desired transmetalation step but can also influence stability.[1]
The pinacol ester masks the reactive boronic acid moiety. The pinacol group provides steric shielding to the boron atom, making the molecule significantly more stable towards moisture, air, and protic solvents.[3] This enhanced stability translates to a longer shelf life and the ability to purify the reagent using standard techniques like silica gel chromatography, ensuring high purity of the starting material.[3]
However, this stability comes at the cost of reactivity. In the Suzuki-Miyaura catalytic cycle, the boronic acid must be activated by a base to form a boronate species, which then undergoes transmetalation with the palladium catalyst. Boronic esters are generally less reactive than boronic acids in this step and may require more forcing conditions (higher temperatures, stronger bases, or longer reaction times) to achieve comparable yields.[4]
}
Experimental Performance: A Comparative Overview
Disclaimer: The following data is compiled from different sources and reaction conditions are not identical. This table is for illustrative purposes to highlight general performance characteristics and should not be interpreted as a direct comparative study.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-pyrimidylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | Adapted from[5] |
| 5-Pyrimidyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 42 | [6] |
From this illustrative data, we can infer that the free boronic acid can provide high yields under standard conditions.[5] The pinacol ester, in a more challenging coupling with a sulfonyl fluoride, still provides a modest yield, demonstrating its utility.[6] The choice of catalyst, ligand, and base is crucial and must be optimized for each specific substrate pairing.[1]
}
Field-Proven Methodologies
Below are representative, step-by-step protocols for the Suzuki-Miyaura coupling. These should be considered as starting points, and optimization is often necessary for new substrate combinations.
Protocol 1: Coupling of (2-Aminopyrimidin-5-yl)boronic acid with an Aryl Bromide
This protocol is adapted from methodologies reported for the coupling of aminopyrimidine boronic acids.[5]
Materials:
-
(2-Aminopyrimidin-5-yl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To the reaction vessel, add the aryl bromide, (2-aminopyrimidin-5-yl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of this compound pinacol ester with an Aryl Halide
This protocol is a general method adaptable for boronic esters, which may require slightly more robust conditions.
Materials:
-
This compound pinacol ester (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound pinacol ester, Pd(dppf)Cl₂, and the chosen base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction for 12-24 hours by an appropriate method (LC-MS or GC-MS).
-
After cooling, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water.
-
Dry the organic phase, concentrate, and purify the residue by flash chromatography.
Conclusion and Recommendations
The selection between this compound and its pinacol ester is a nuanced decision that depends on the specific context of the synthesis.
-
For rapid, exploratory synthesis and with robust coupling partners, the free boronic acid is an excellent choice due to its higher reactivity, which can lead to shorter reaction times and may not require extensive optimization.
-
For multi-step syntheses, preparation of compound libraries, or when working with sensitive or challenging coupling partners, the pinacol ester is the superior reagent. Its enhanced stability ensures reagent integrity over time, allows for rigorous purification, and ultimately leads to more reproducible and reliable reaction outcomes. While it may require slightly more forcing conditions, the benefits of its stability often outweigh the potential decrease in reactivity.
Ultimately, the optimal choice will be guided by the specific goals of the project, the scale of the reaction, and the chemical nature of the coupling partner.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Reactivity of 2-Substituted Pyrimidin-5-ylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine-containing molecules are of paramount importance, forming the structural core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a cornerstone technique for the synthesis of these complex molecules, with pyrimidinylboronic acids serving as indispensable building blocks. This guide provides a comparative analysis of the synthesis and reactivity of 2-substituted pyrimidin-5-ylboronic acids, with a particular focus on (2-(Methylamino)pyrimidin-5-yl)boronic acid and its analogues. By examining the influence of the substituent at the 2-position on synthetic yield and coupling efficiency, we aim to provide researchers with actionable insights for reaction design and optimization.
The Influence of 2-Position Substitution on Boronic Acid Synthesis Yield
The synthesis of pyrimidinylboronic acids typically involves a lithium-halogen exchange of a bromopyrimidine precursor at low temperature, followed by quenching with a trialkyl borate. The nature of the substituent at the 2-position of the pyrimidine ring can significantly impact the stability of the lithiated intermediate and, consequently, the overall yield of the desired boronic acid.
While specific yield data for the synthesis of this compound is not extensively reported in publicly accessible literature, we can infer its expected performance by comparing it with structurally similar analogues. The following table summarizes the reported yields for the synthesis of key 2-substituted pyrimidin-5-ylboronic acids.
| Boronic Acid | Precursor | Reported Yield | Key Considerations |
| (2-Aminopyrimidin-5-yl)boronic acid | 2-Amino-5-bromopyrimidine | 80% (2 steps) | In situ silylation of the amino group is employed to prevent interference with the lithiation step, followed by a well-designed acid-base workup.[1] |
| (2-Chloropyrimidin-5-yl)boronic acid | 5-Bromo-2-chloropyrimidine | 73.3% | The electron-withdrawing nature of the chloro group can influence the stability of the lithiated intermediate.[2][3] |
| This compound | 5-Bromo-2-(methylamino)pyrimidine | Not Reported | The methylamino group is less nucleophilic than an amino group, potentially simplifying the need for protection compared to the 2-amino analogue. |
Expert Insight: The high yield reported for (2-aminopyrimidin-5-yl)boronic acid synthesis underscores the importance of protecting the reactive amino group. For this compound, the secondary amine is less prone to deprotonation by n-BuLi compared to the primary amine of the 2-amino analogue. However, for optimal and reproducible yields, an in-situ protection strategy, similar to the one used for the 2-amino derivative, would be a prudent choice. The electron-donating nature of the methylamino group is expected to be similar to the amino group, suggesting that high yields should be achievable under optimized conditions.
Experimental Protocols: Synthesis of Pyrimidinylboronic Acids
The following protocols are representative of the general approach to synthesizing 2-substituted pyrimidin-5-ylboronic acids.
Protocol 1: Synthesis of (2-Aminopyrimidin-5-yl)boronic Acid[1]
This two-step procedure involves an in-situ protection of the amine followed by lithium-halogen exchange and borate quenching.
Caption: Workflow for the synthesis of (2-Aminopyrimidin-5-yl)boronic acid.
Materials:
-
2-Amino-5-bromopyrimidine
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(Oi-Pr)3)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine in anhydrous THF, add TMSCl and stir at room temperature to effect in-situ protection of the amino group.
-
Cool the solution to -78 °C and add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
After stirring for an appropriate time, add triisopropyl borate dropwise.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with aqueous HCl.
-
Adjust the pH with aqueous NaOH to precipitate the product.
-
Isolate the (2-aminopyrimidin-5-yl)boronic acid by filtration, wash with water, and dry under vacuum.
Protocol 2: Synthesis of (2-Chloropyrimidin-5-yl)boronic Acid[2][3]
Caption: Workflow for the synthesis of (2-Chloropyrimidin-5-yl)boronic acid.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-chloropyrimidine in a mixture of anhydrous THF and toluene and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi dropwise and stir the mixture at -78 °C for 4 hours.
-
Add triisopropyl borate and allow the reaction to warm to room temperature.
-
Quench with water and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The ultimate utility of a boronic acid is determined by its performance in cross-coupling reactions. The electronic properties of the 2-substituent on the pyrimidine ring play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Electron-donating groups, such as amino and methylamino, can increase the electron density on the pyrimidine ring, which may facilitate the transmetalation step. Conversely, electron-withdrawing groups like chloro can decrease the nucleophilicity of the boronic acid. However, the nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, which can make these heteroaryl boronic acids challenging coupling partners due to a slower rate of transmetalation and a propensity for protodeboronation.
| Boronic Acid | Coupling Partner Example | Catalyst System (Typical) | Yield | Observations |
| This compound | Aryl/Heteroaryl Halides | Pd(PPh3)4 or Pd(dppf)Cl2 with a base (e.g., K2CO3, Cs2CO3) | Varies | The performance will be highly dependent on the coupling partner and reaction conditions. Optimization of catalyst, ligand, base, and solvent is critical. |
| (2-Aminopyrimidin-5-yl)boronic acid | Heteroaryl Halides | Pd catalysts | Useful Yields | Has been successfully used in the synthesis of highly functionalized 5-heteroarylpyrimidine derivatives.[1] |
| (2-Chloropyrimidin-5-yl)boronic acid | Heteroaryl Halides | Pd catalysts | Useful Yields | Evaluated in Suzuki-Miyaura cross-coupling reactions to produce various 5-heteroarylpyrimidine derivatives.[1] |
| (2-Methoxypyrimidin-5-yl)boronic acid | Aryl Halides | Pd catalysts | Varies | Used as a key reactant in the synthesis of isoquinoline ketone derivatives with anti-tumor activity via Suzuki-Miyaura coupling.[4][5] |
Expert Insight: For challenging Suzuki-Miyaura couplings involving N-heterocyclic boronic acids, the choice of catalyst and ligand is critical. Modern palladium precatalysts and bulky, electron-rich phosphine ligands often improve reaction efficiency by promoting both oxidative addition and transmetalation while minimizing side reactions like protodeboronation. The use of a strong, non-nucleophilic base such as cesium carbonate or potassium phosphate is also often beneficial.
Representative Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (or other pyrimidinylboronic acid)
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
In a reaction vessel, combine the pyrimidinylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent and purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
References
A Comparative Guide to the Analytical Characterization of (2-(Methylamino)pyrimidin-5-yl)boronic Acid and its Suzuki Coupling Products
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core is a cornerstone of molecular design, frequently incorporated to imbue candidate molecules with a range of biological activities. Among the diverse toolkit of synthetic reagents, (2-(Methylamino)pyrimidin-5-yl)boronic acid stands out as a versatile building block for introducing this privileged heterocycle via robust methodologies like the Suzuki-Miyaura cross-coupling reaction. The success of such synthetic endeavors, however, is critically dependent on the unambiguous characterization of both the starting materials and the final products.
This technical guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and its derivatives. By delving into the causality behind experimental choices and presenting both expected and comparative data, this document aims to equip researchers with the necessary insights for confident structural elucidation and purity assessment.
The Analytical Signature of this compound
This compound is a solid with the molecular formula C₅H₈BN₃O₂ and a molecular weight of 152.95 g/mol . Its structural features—a pyrimidine ring, a secondary amine, and a boronic acid moiety—give rise to a distinct analytical fingerprint. While a complete, publicly available experimental dataset for this specific compound is not readily found, we can predict its spectral characteristics with a high degree of confidence based on data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹¹B NMR, provides a comprehensive picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, with distinct signals for the pyrimidine ring protons, the methyl group, and the amine proton. The protons of the boronic acid group are typically broad and may not be observed or may exchange with residual water in the solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents.
¹¹B NMR Spectroscopy: Boron-11 NMR is a crucial technique for characterizing boronic acids. The chemical shift of the boron atom is indicative of its coordination state. For a trigonal planar boronic acid, a broad signal is expected in the range of 28-34 ppm.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.5 | s | H-4, H-6 (pyrimidine) |
| ~6.5-7.0 | br s | NH | |
| ~3.0 | s | CH₃ | |
| ¹³C | ~163 | s | C-2 (pyrimidine) |
| ~158 | s | C-4, C-6 (pyrimidine) | |
| ~110 | s | C-5 (pyrimidine) | |
| ~28 | s | CH₃ | |
| ¹¹B | ~30 | br s | B(OH)₂ |
Note: Predicted chemical shifts are based on data for similar pyrimidine and boronic acid derivatives. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is well-suited for the analysis of this compound, owing to the presence of basic nitrogen atoms that can be readily protonated. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 154.0.
Comparative Analysis: this compound vs. Alternatives
In the landscape of Suzuki-Miyaura cross-coupling reactions, several alternative pyrimidine-based boronic acids are available. A common alternative is the unsubstituted pyrimidin-5-yl)boronic acid.
Table 2: Comparison of this compound and Pyrimidin-5-yl)boronic Acid
| Feature | This compound | Pyrimidin-5-yl)boronic Acid |
| Molecular Formula | C₅H₈BN₃O₂ | C₄H₅BN₂O₂ |
| Molecular Weight | 152.95 g/mol | 123.91 g/mol |
| Key ¹H NMR Signals | Pyrimidine protons (~8.5 ppm), NH proton (broad), Methyl protons (~3.0 ppm) | Pyrimidine protons (~9.2, ~8.8 ppm) |
| ¹¹B NMR Shift | ~30 ppm | ~28-32 ppm |
| [M+H]⁺ (m/z) | ~154.0 | ~125.0 |
| Reactivity | The electron-donating methylamino group can influence the electronic properties of the pyrimidine ring and its reactivity in coupling reactions. | Generally exhibits good reactivity in Suzuki-Miyaura couplings. |
Characterization of Suzuki-Miyaura Coupling Products
The true utility of this compound is realized in its application in carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling with an aryl halide is a representative transformation. The analytical data of the resulting product will show characteristic changes that confirm the successful coupling.
Consider the reaction of this compound with a generic aryl bromide (Ar-Br). The expected product would be 2-(Methylamino)-5-arylpyrimidine.
Expected Changes in Analytical Data Post-Coupling:
-
¹H NMR: The spectrum will now show signals corresponding to the protons of the newly introduced aryl group. The chemical shifts of the pyrimidine protons may also be slightly altered due to the change in the electronic environment.
-
¹³C NMR: New signals corresponding to the carbons of the aryl group will be present.
-
¹¹B NMR: The signal corresponding to the boronic acid will be absent in the purified product.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the coupled product. For example, if the aryl group is a phenyl group (from bromobenzene), the product 2-(Methylamino)-5-phenylpyrimidine would have a molecular weight of 185.23 g/mol , and an expected [M+H]⁺ of approximately 186.1.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: If available, acquire a ¹¹B NMR spectrum. A quartz NMR tube is recommended to avoid background signals from borosilicate glass.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with ESI-MS (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).
-
LC-MS Analysis: If analyzing a reaction mixture, perform chromatographic separation using a suitable HPLC or UHPLC column before introduction to the mass spectrometer.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction followed by analytical characterization.
Navigating the Synthesis of Kinase Inhibitors: A Comparative Guide to Alternatives for (2-(Methylamino)pyrimidin-5-yl)boronic acid
Introduction: The Central Role of the 2-Aminopyrimidine Scaffold and the Need for Versatile Synthetic Tools
The 2-aminopyrimidine moiety is a cornerstone in the architecture of numerous kinase inhibitors, serving as a crucial pharmacophore that often interacts with the hinge region of the kinase ATP-binding site.[1][2] The synthesis of these privileged structures frequently relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for constructing key carbon-carbon bonds.[3] (2-(Methylamino)pyrimidin-5-yl)boronic acid has been a workhorse reagent in this context. However, the inherent instability of some heteroaryl boronic acids, including potential for protodeboronation and challenging purification, has spurred the development and adoption of alternative reagents and synthetic strategies.[4][5]
This guide provides an in-depth comparison of viable alternatives to this compound for the synthesis of kinase inhibitors. We will delve into the practical advantages and disadvantages of each alternative, supported by experimental data and detailed protocols, to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.
Visualizing the Core Challenge: The Suzuki-Miyaura Coupling
To understand the context of the alternatives, let's first visualize the standard Suzuki-Miyaura coupling involving our reagent of interest.
References
- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of (2-(Methylamino)pyrimidin-5-yl)boronic Acid
Introduction: The Critical Role of Purity in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are indispensable building blocks, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The compound (2-(Methylamino)pyrimidin-5-yl)boronic acid is a key intermediate in the synthesis of various bioactive molecules, including potent enzyme inhibitors.[1] The success, reproducibility, and safety of these synthetic endeavors hinge on the purity of the starting materials. The presence of even minor impurities can lead to decreased reaction yields, the formation of undesired side products, and complications in purification, ultimately impacting the quality and safety of the final active pharmaceutical ingredient (API).[2][3]
This guide provides a comprehensive framework for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind analytical choices, compare the performance of various techniques with supporting data, and provide detailed, field-tested protocols. Our focus is on establishing a robust, self-validating system for quality control that ensures the integrity of your research and development pipeline.
Understanding Potential Impurities
A rigorous purity assessment begins with understanding what you are looking for. Impurities in a boronic acid synthesis can originate from starting materials, side reactions, or degradation. For a typical synthesis of an arylboronic acid, common impurities include:
-
Unreacted Starting Materials: Residual precursors from the synthetic route.
-
Homocoupling Byproducts: Resulting from the coupling of two organometallic intermediates.[4]
-
Protodeboronation Products: The undesired replacement of the boronic acid group with a hydrogen atom.[4]
-
Boronic Anhydrides (Boroxines): A ubiquitous challenge in boronic acid chemistry is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[4][5] This is not technically an impurity in the traditional sense, as it's a reversible equilibrium, but it significantly complicates analysis, particularly by NMR and mass spectrometry.[6][7][8]
Comparative Analysis of Purity Assessment Techniques
No single analytical technique provides a complete purity profile. A multi-faceted approach is essential for a comprehensive assessment. The choice of method depends on the required sensitivity, the specific impurities of interest, and available instrumentation.[9]
Below is a comparative summary of the most effective techniques for analyzing this compound.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| HPLC / UPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | Excellent for quantification of known impurities; robust and reproducible; widely available. | Moderate sensitivity; requires chromophore; potential for on-column degradation.[10] | Routine purity checks, batch release testing, quantification of the main component and impurities. |
| LC-MS | Chromatographic separation coupled with mass-based detection. | High sensitivity and selectivity; enables identification of unknown impurities by mass.[9][11] | Can be complicated by adducts and in-source boroxine formation; matrix effects can suppress ionization.[5] | Impurity identification and structural elucidation; trace-level quantification. |
| ¹H and ¹¹B NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information. | Provides unambiguous structural confirmation; ¹¹B NMR is specific for boron-containing species.[12] | Lower sensitivity than MS; spectra can be complicated by boroxine formation, leading to broad peaks or multiple species.[7][8] | Structural confirmation of the final product and key impurities; monitoring reactions. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Fast, simple, and inexpensive.[13] | Not specific; only useful for relatively pure samples (>90%); provides no information on impurity identity.[13] | A quick preliminary check for gross impurities, which cause melting point depression and broadening.[14][15][16] |
Workflow for Comprehensive Purity Assessment
A logical workflow ensures that all aspects of the compound's purity are systematically evaluated. The process integrates multiple analytical techniques for a confident assessment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a robust reverse-phase HPLC method for the quantitative analysis of this compound. The key to a reliable method is minimizing the on-column hydrolysis that boronic acids can undergo.[10]
Objective: To quantify the purity of the target compound and known impurities.
Methodology:
-
Instrumentation:
-
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
This compound sample and reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in 10 mL of diluent to make a 0.5 mg/mL stock. Further dilute to a working concentration of ~0.05 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of ~0.5 mg/mL.
-
-
System Suitability (Self-Validation):
-
Inject the standard solution five times.
-
Precision: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing Factor: Should be between 0.8 and 1.5.
-
These checks ensure the system is performing correctly before analyzing unknown samples.
-
-
Data Analysis:
-
Calculate the purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify the presence of boroxine.
The Challenge of Boroxine Formation: In common deuterated solvents like CDCl₃, boronic acids exist in equilibrium with their trimeric boroxine form. This can result in broadened peaks or two distinct sets of signals, making spectral interpretation difficult.[7][8]
The Solution: Using a protic deuterated solvent like methanol-d₄ breaks the boroxine trimer by forming the corresponding boronate ester in situ, resulting in sharp, easily interpretable spectra.[7]
References
- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.pdx.edu [web.pdx.edu]
- 17. waters.com [waters.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-(Methylamino)pyrimidin-5-yl)boronic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-(Methylamino)pyrimidin-5-yl)boronic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally conscious disposal. This document is designed to build your confidence and trust in handling chemical waste by providing not just a set of instructions, but the scientific rationale behind them.
Hazard Assessment and the "Why" of Cautious Disposal
This compound is a specialized organoboron compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, we can infer its potential hazards by examining its constituent chemical groups: the boronic acid moiety and the aminopyrimidine core.
-
Boronic Acids: This class of compounds, while invaluable in organic synthesis, requires careful handling. Boric acid and its derivatives can pose risks such as skin and eye irritation.[1][2] Some boronic acids are suspected of having the potential to damage fertility or harm an unborn child.[2] Improper disposal can lead to the accumulation of boron in soil and water, potentially harming aquatic life and disrupting ecosystems.[1]
-
Aminopyrimidines: The aminopyrimidine core can also present hazards. Compounds in this family may cause skin, eye, and respiratory irritation.[3][4]
Therefore, treating this compound as a hazardous material is a necessary and scientifically-grounded precaution. The primary goal of a proper disposal plan is to prevent unintentional exposure to laboratory personnel and to avoid environmental contamination.[5]
The Regulatory Landscape: RCRA and Generator Responsibilities
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Under RCRA, the individual or laboratory that generates the waste is legally responsible for its proper classification and management until it is safely disposed of.[7]
Laboratories are typically classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulatory requirements for waste accumulation and reporting.[8] It is crucial to consult with your institution's Environmental Health & Safety (EHS) office to understand your specific generator status and local requirements, which may be more stringent than federal law.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is generated.
-
Accurate Inventory: Only purchase and store the quantity of the chemical that you reasonably expect to use. This minimizes the potential for generating excess or expired waste.
-
Avoid Contamination: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS professional.[1] Mixing incompatible chemicals, such as acids with bases or oxidizers, can lead to dangerous reactions.[1][9]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of pure, unused this compound, as well as contaminated labware.
Step 1: Waste Classification and Segregation
-
Action: Designate this compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, gloves) as hazardous chemical waste.
-
Rationale: This classification ensures the waste enters the correct, regulated disposal stream. This compound should be segregated as a solid organic acid waste. It must not be mixed with strong oxidizers, strong bases, or other incompatible materials.[9]
-
Critical Note: Never dispose of this chemical down the drain.[1][4] Boronic acids can be harmful to aquatic life, and this practice is a violation of environmental regulations.[1][6]
Step 2: Selecting the Appropriate Waste Container
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice. For sharps (needles, contaminated glass), use a designated sharps container.
-
Rationale: The container must prevent the release of the chemical into the environment and protect personnel.[10] The lid must remain closed at all times except when adding waste.[10] Using the original product container, if empty, is often a good practice.[10]
Step 3: Proper Labeling of Hazardous Waste
-
Action: Immediately upon adding the first waste, affix a completed hazardous waste label to the container. Your institution's EHS office will provide these labels. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
The specific hazard characteristics (e.g., Irritant, Potential Reproductive Toxin).
-
The date accumulation started (the day the first waste was added).
-
The name and contact information of the principal investigator or lab manager.
-
-
Rationale: Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container, from lab personnel to waste disposal technicians. It ensures the waste is managed correctly at every stage.
Step 4: Accumulation and Storage in the Laboratory
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be at or near the point of generation and under the control of the lab personnel. The SAA must be a secondary containment bin to catch any potential leaks.
-
Rationale: The SAA regulation allows for the safe collection of small amounts of hazardous waste in the lab without requiring a full-scale storage facility permit.[11] Secondary containment provides an essential safeguard against spills.
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full, or if you are approaching the regulatory time limit for accumulation (consult your EHS office), submit a chemical waste pickup request through your institution's EHS department.
-
Rationale: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Your EHS office manages the relationship with certified hazardous waste brokers and haulers to ensure compliance.[12]
Data Presentation: Disposal Protocol Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Solid Organic Waste | Based on potential irritation and reproductive toxicity of boronic acids and aminopyrimidines. |
| Container Type | Labeled, sealed, chemically compatible (e.g., HDPE) container. | To prevent leaks, spills, and exposure.[10] |
| Segregation | Do not mix with other waste streams, especially strong oxidizers or bases. | To prevent dangerous chemical reactions.[1][9] |
| Disposal Method | Do NOT pour down the drain. Collect for EHS pickup. | To prevent environmental contamination and ensure regulatory compliance.[1] |
| Labeling | Use official "Hazardous Waste" label with full chemical name and hazard info. | Legally required for safety and proper handling. |
| Storage Location | Designated and secondarily contained Satellite Accumulation Area (SAA). | To comply with EPA regulations and contain potential spills.[8][11] |
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] Avoid creating dust.[5][7]
-
Clean Up: Carefully sweep or vacuum the material and place it into your designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. laballey.com [laballey.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. louisville.edu [louisville.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
